molecular formula C15H9FN2S B15575085 VU 0360223

VU 0360223

Número de catálogo: B15575085
Peso molecular: 268.31 g/mol
Clave InChI: WDHYUBIJZHYUOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU 0360223 is a useful research compound. Its molecular formula is C15H9FN2S and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYUBIJZHYUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of VU0360223, a Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. VU0360223 acts by binding to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site, thereby reducing the receptor's response to glutamate. This modulation of the glutamatergic system presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for synaptic plasticity, learning, and memory. The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a significant role in modulating neuronal excitability and synaptic transmission. Dysregulation of mGluR5 signaling has been implicated in various disorders, including anxiety, depression, addiction, and Fragile X syndrome.

VU0360223, with the chemical name 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile, has been identified as a potent, selective, and brain-penetrant mGluR5 NAM.[1] Allosteric modulation offers a sophisticated approach to drug action, allowing for a more nuanced control of receptor function compared to traditional orthosteric antagonists. This guide will delve into the core mechanism by which VU0360223 exerts its effects.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of VU0360223, primarily derived from the foundational study by Lindsley et al. (2011).

ParameterValueDescriptionReference
IC50 61 nMThe half-maximal inhibitory concentration of VU0360223 against mGluR5 in a functional cell-based assay. This value indicates the potency of the compound in inhibiting the receptor's response.[1]
Selectivity >100-fold vs. mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8VU0360223 demonstrates high selectivity for mGluR5 over other metabotropic glutamate receptor subtypes, minimizing off-target effects.[1]
Brain Penetration GoodThe compound has been shown to cross the blood-brain barrier and achieve significant concentrations in the brain following systemic administration in preclinical models.[1]

Mechanism of Action

VU0360223 functions as a negative allosteric modulator of the mGluR5 receptor. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. The result is a dampening of the intracellular signaling cascade that is normally initiated by glutamate binding.

Signaling Pathways

The primary signaling pathway modulated by VU0360223 is the Gq-coupled pathway, which is the canonical signaling cascade for mGluR5.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds to orthosteric site VU0360223 VU0360223 VU0360223->mGluR5 Binds to allosteric site Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the modulatory action of VU0360223.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of VU0360223.

Calcium Mobilization Assay

This functional assay measures the potency of a compound to inhibit the glutamate-induced increase in intracellular calcium, a downstream effect of mGluR5 activation.

Calcium_Mobilization_Workflow A 1. Cell Plating CHO cells stably expressing rat mGluR5 are plated in 384-well plates. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. A->B C 3. Compound Addition VU0360223 at varying concentrations is added to the wells. B->C D 4. Glutamate Challenge An EC80 concentration of glutamate is added to stimulate the receptor. C->D E 5. Fluorescence Reading A fluorescent plate reader (e.g., FLIPR) measures the change in fluorescence intensity. D->E F 6. Data Analysis The fluorescence signal is normalized and IC50 curves are generated. E->F

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR5 receptor are cultured under standard conditions.

  • Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: VU0360223 is serially diluted to a range of concentrations in assay buffer.

  • Assay: The dye-loaded cell plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured. VU0360223 dilutions are added to the wells, followed by a glutamate challenge at a concentration that elicits 80% of the maximal response (EC80).

  • Data Analysis: The change in fluorescence upon glutamate addition is measured. The data is normalized to the response in the absence of the antagonist (100% activity) and in the presence of a saturating concentration of a known mGluR5 antagonist (0% activity). The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic and Efficacy Studies

To assess the in vivo properties of VU0360223, pharmacokinetic and behavioral studies were conducted in mice.

In_Vivo_Study_Logic cluster_PK Pharmacokinetics cluster_Efficacy Efficacy (e.g., Marble Burying Test) PK_Dosing Administer VU0360223 to mice (e.g., intraperitoneal injection) PK_Sampling Collect blood and brain samples at various time points PK_Dosing->PK_Sampling PK_Analysis Quantify VU0360223 concentrations using LC-MS/MS PK_Sampling->PK_Analysis PK_Parameters Determine key PK parameters (e.g., Cmax, Tmax, brain/plasma ratio) PK_Analysis->PK_Parameters Efficacy_Dosing Administer VU0360223 or vehicle to mice Behavioral_Test Place mice in a cage with marbles and measure burying behavior Efficacy_Dosing->Behavioral_Test Efficacy_Analysis Compare the number of marbles buried between treated and vehicle groups Behavioral_Test->Efficacy_Analysis Efficacy_Conclusion Assess anxiolytic-like effects Efficacy_Analysis->Efficacy_Conclusion

Caption: Logical relationship of in vivo pharmacokinetic and efficacy studies.

Pharmacokinetic Protocol:

  • Dosing: Male C57BL/6 mice are administered VU0360223 via intraperitoneal (i.p.) injection at a specified dose.

  • Sample Collection: At various time points post-dosing, cohorts of mice are euthanized, and blood and brain tissue are collected.

  • Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized.

  • Analysis: The concentration of VU0360223 in plasma and brain homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Marble Burying Assay Protocol (Anxiety Model):

  • Acclimation: Mice are individually acclimated to the testing room.

  • Dosing: Mice are pre-treated with either vehicle or VU0360223 at various doses (i.p.) at a specified time before the test.

  • Test: Each mouse is placed in a cage containing bedding and a set number of marbles for a defined period (e.g., 30 minutes).

  • Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions.

  • Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of VU0360223 to the vehicle control.

Conclusion

VU0360223 is a well-characterized negative allosteric modulator of mGluR5 with high potency and selectivity. Its mechanism of action involves the non-competitive inhibition of glutamate-mediated receptor activation, leading to a reduction in downstream Gq-coupled signaling. The detailed experimental protocols provided herein offer a basis for the further investigation of this and similar compounds. The promising in vitro and in vivo pharmacological profile of VU0360223 underscores the therapeutic potential of mGluR5 NAMs for the treatment of CNS disorders.

References

VU0360223: A Technical Guide to a Potent and Selective mGluR5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360223 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document provides a comprehensive technical overview of VU0360223, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and an outline of the relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential of mGluR5 modulation.

Core Properties of VU0360223

VU0360223 is a small molecule that acts as a negative allosteric modulator of mGluR5, a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity. Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of central nervous system disorders.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VU0360223.

ParameterValueAssay System
IC50 61 nMCalcium mobilization assay in HEK293A cells expressing human mGluR5
Selectivity >10 µMTested against mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8

Table 1: In Vitro Pharmacology of VU0360223

ParameterSpeciesDose (i.p.)Value
Brain Concentration (30 min) Mouse10 mg/kg1.8 µM
Plasma Concentration (30 min) Mouse10 mg/kg0.9 µM
Brain/Plasma Ratio Mouse10 mg/kg2.0

Table 2: In Vivo Pharmacokinetics of VU0360223

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize VU0360223.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of VU0360223 as a negative allosteric modulator of mGluR5.

Cell Culture:

  • HEK293A cells stably expressing human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Assay Procedure:

  • Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Following incubation, the dye solution is removed, and the cells are washed with the assay buffer.

  • VU0360223 is added to the wells at various concentrations and incubated for a predefined period.

  • The mGluR5 agonist, quisqualic acid, is added at a concentration that elicits a submaximal response (EC20).

  • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • The IC50 value is calculated from the concentration-response curve.

In Vivo Marble Burying Test

This behavioral assay is used to assess the anxiolytic-like effects of VU0360223 in mice.

Animals:

  • Male C57BL/6J mice are used. Animals are housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus:

  • Standard mouse cages (26 cm x 48 cm x 20 cm) are filled with 5 cm of fresh bedding.

  • Twenty glass marbles (1.5 cm diameter) are evenly placed on the surface of the bedding.

Procedure:

  • Mice are administered VU0360223 (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Each mouse is placed individually into a cage with marbles.

  • The mouse is allowed to explore the cage and interact with the marbles for 30 minutes.

  • After the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blind to the treatment conditions.

In Vivo Operant Sensation Seeking (OSS) Model

This model assesses the effect of VU0360223 on reward-seeking behavior, which is relevant to the study of addiction.

Animals:

  • Male C57BL/6J mice are used and housed as described for the marble burying test.

Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, and a house light. The chamber is connected to a computer for controlling the experiment and recording data.

Procedure:

  • Habituation: Mice are handled and habituated to the operant chambers for several days before training.

  • Training: Mice are placed in the operant chambers for daily sessions (e.g., 1 hour). A press on the "active" lever results in the delivery of a sensory reinforcer (e.g., a brief presentation of a light and/or tone), while a press on the "inactive" lever has no consequence.

  • Testing: Once stable responding is achieved, mice are pretreated with VU0360223 or vehicle before the operant session.

  • The number of presses on the active and inactive levers is recorded and analyzed to determine the effect of the compound on sensation-seeking behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and the experimental workflows for the key assays.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptors on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream VU0360223 VU0360223 (NAM) VU0360223->mGluR5 Inhibits Calcium_Mobilization_Workflow Start Seed mGluR5-HEK293A cells in 384-well plate Load Load cells with calcium-sensitive dye Start->Load Wash1 Wash cells Load->Wash1 Add_NAM Add VU0360223 (NAM) Wash1->Add_NAM Add_Agonist Add mGluR5 agonist (EC₂₀) Add_NAM->Add_Agonist Measure Measure fluorescence (calcium signal) Add_Agonist->Measure Analyze Analyze data and calculate IC₅₀ Measure->Analyze Marble_Burying_Workflow Start Administer VU0360223 or vehicle to mice (i.p.) Wait Wait 30 minutes Start->Wait Place Place mouse in cage with 20 marbles Wait->Place Test Allow 30 minutes for marble burying Place->Test Remove Remove mouse Test->Remove Count Count number of buried marbles Remove->Count Analyze Analyze and compare treatment groups Count->Analyze OSS_Workflow Start Habituate and train mice in operant chambers Pretreat Pretreat mice with VU0360223 or vehicle Start->Pretreat Session Conduct operant sensation seeking session Pretreat->Session Record Record active and inactive lever presses Session->Record Analyze Analyze lever press data and compare groups Record->Analyze

In-Depth Technical Guide: VU 0360223, a Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document provides a comprehensive technical overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and its effects on mGluR5 signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of mGluR5 modulation.

Introduction to mGluR5 and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Unlike orthosteric ligands that bind to the same site as the endogenous ligand glutamate, allosteric modulators bind to a distinct topographical site on the receptor. Negative allosteric modulators (NAMs) of mGluR5, such as this compound, do not compete with glutamate but rather reduce the receptor's response to it. This mechanism offers a more nuanced approach to receptor modulation, with the potential for greater subtype selectivity and an improved safety profile compared to orthosteric antagonists. The therapeutic potential of mGluR5 NAMs is being explored for a variety of neurological and psychiatric disorders, including anxiety, pain, and addiction.[1]

Pharmacological Profile of this compound

This compound has been characterized as a potent and selective mGluR5 NAM. The following tables summarize the key quantitative data from in vitro pharmacological assays.

Table 1: In Vitro Potency of this compound
Assay TypeCell LineAgonistParameterValue (nM)Reference
Calcium MobilizationHEK293 cells expressing rat mGluR5GlutamateIC5061[1]
Table 2: Selectivity Profile of this compound
Receptor SubtypeActivity
mGluR1Little to no activity
mGluR2Little to no activity
mGluR3Little to no activity
mGluR4Little to no activity
mGluR7Little to no activity
mGluR8Little to no activity

Data derived from Lindsley et al., 2011.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist at mGluR5.

Objective: To determine the IC50 value of this compound as a negative allosteric modulator of mGluR5.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5.

Materials:

  • HEK293 cells expressing rat mGluR5

  • Black-walled, clear-bottom, 384-well microplates, poly-D-lysine coated

  • Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% dialyzed fetal bovine serum (FBS), 20 mM HEPES, and 1 mM sodium pyruvate.

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • This compound (test compound)

  • Glutamate (agonist)

  • FlexStation II or equivalent fluorescence plate reader

Procedure:

  • Cell Plating: Plate HEK293-rmGluR5 cells in 384-well plates at a density of 20,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[2]

  • Dye Loading: On the day of the assay, prepare a dye loading solution of Fluo-4 AM in assay buffer. Aspirate the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.[2]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the desired concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 5-15 minutes) at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Initiate fluorescence reading and establish a baseline.

    • Add a concentration of glutamate that elicits a response that is approximately 80% of the maximal response (EC80).

    • Continue to measure the fluorescence intensity for a set period to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Normalize the data to the response of glutamate alone (100%) and a baseline control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293-mGluR5 cells in 384-well plate dye_load Load cells with Fluo-4 AM dye plate_cells->dye_load add_nam Add this compound to wells dye_load->add_nam prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_nam incubate_nam Incubate add_nam->incubate_nam read_baseline Read baseline fluorescence incubate_nam->read_baseline add_agonist Add Glutamate (EC80) read_baseline->add_agonist read_response Measure fluorescence response add_agonist->read_response normalize Normalize data read_response->normalize plot Plot dose-response curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Calcium Mobilization Assay Workflow
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine if this compound binds to the same allosteric site as known mGluR5 NAMs like MPEP.

Materials:

  • Membrane preparations from cells expressing mGluR5

  • Radioligand (e.g., [3H]MPEP or a similar labeled NAM)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing mGluR5. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in assay buffer:

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Varying concentrations of this compound.

    • A known amount of membrane protein.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known mGluR5 ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_membranes Prepare mGluR5 membrane homogenate mix_reagents Combine membranes, radioligand, and this compound prepare_membranes->mix_reagents prepare_reagents Prepare radioligand and This compound dilutions prepare_reagents->mix_reagents incubate Incubate to equilibrium mix_reagents->incubate filter_wash Filter and wash incubate->filter_wash count Scintillation counting filter_wash->count calculate_specific_binding Calculate specific binding count->calculate_specific_binding plot Plot competition curve calculate_specific_binding->plot calculate_ic50_ki Calculate IC50 and Ki plot->calculate_ic50_ki mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site VU0360223 This compound (NAM) VU0360223->mGluR5 Binds to allosteric site Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Co-activates Downstream Downstream Cellular Effects Ca_release->Downstream Modulates PKC->Downstream Modulates

References

The Enigmatic Compound VU0360223: A Search for Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding the discovery, synthesis, or biological activity of a compound designated VU0360223.

While it is not possible to provide a detailed technical guide on a compound for which there is no public record, we can outline the general approach and methodologies that would be involved in the discovery and synthesis of a novel small molecule entity like a potential kinase inhibitor, a common area of research at institutions like Vanderbilt University.

A Hypothetical Framework for the Discovery and Synthesis of a Novel Kinase Inhibitor

Should information on VU0360223 become available, a technical guide would typically be structured around the following key areas:

Discovery and Lead Identification

The initial discovery of a novel compound often begins with a high-throughput screening (HTS) campaign to identify "hits" from a large chemical library that exhibit a desired biological activity.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_0 Assay Development cluster_1 Screening Campaign cluster_2 Hit Validation & Triage Assay_Target Target Identification (e.g., Kinase X) Assay_Dev Assay Development (e.g., Biochemical or Cellular) Assay_Target->Assay_Dev Assay_Val Assay Validation Assay_Dev->Assay_Val HTS High-Throughput Screening Assay_Val->HTS Compound_Library Compound Library Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling Dose_Response->Selectivity_Panel Lead_Selection Lead Series Selection Selectivity_Panel->Lead_Selection Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response VU0360223 VU0360223 VU0360223->Receptor

VU 0360223 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a valuable research tool, it aids in the elucidation of the physiological and pathological roles of mGluR5. This document provides a comprehensive overview of the chemical properties, structure, and known signaling pathways associated with VU0360223. Detailed experimental protocols for its synthesis and characterization, where publicly available, are also presented.

Chemical Properties and Structure

VU0360223, with the chemical name 3-Fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile, is a small molecule modulator of mGluR5. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
Molecular Formula C₁₅H₉FN₂S
Molecular Weight 268.31 g/mol
CAS Number 1274859-33-4
PubChem CID 45103530
SMILES Cc1nc2cc(c3cc(c(cc3)F)C#N)ccc2s1
InChIKey WDHYUBIJZHYUOV-UHFFFAOYSA-N
Physical Description Solid
Solubility Soluble in DMSO
Biological Activity Negative allosteric modulator of mGluR5
IC₅₀ 61 nM

Signaling Pathways

VU0360223, as a negative allosteric modulator of mGluR5, attenuates the downstream signaling cascades initiated by the binding of the endogenous ligand, glutamate. mGluR5 activation is known to trigger both canonical G-protein dependent pathways and non-canonical pathways.

Canonical Gq/11 Signaling Pathway

The primary signaling mechanism of mGluR5 is through the Gq/11 family of G-proteins. VU0360223 inhibits this pathway.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq/11 Gq/11 mGluR5->Gq/11 Activates VU0360223 VU0360223 VU0360223->mGluR5 Inhibits PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates noncanonical_pathway cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_independent G-Protein Independent mGluR5 mGluR5 Gs Gs mGluR5->Gs Activates Homer_Arrestin Homer / β-arrestin mGluR5->Homer_Arrestin Interacts with VU0360223 VU0360223 VU0360223->mGluR5 Inhibits AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Produces ERK_Phosphorylation ERK1/2 Phosphorylation Homer_Arrestin->ERK_Phosphorylation Leads to synthesis_workflow Start Boronic_Acid Aryl Boronic Acid or Ester Start->Boronic_Acid Halide Aryl Halide Start->Halide Coupling Suzuki Coupling Boronic_Acid->Coupling Halide->Coupling Purification Chromatographic Purification Coupling->Purification Characterization Spectroscopic Characterization Purification->Characterization Final_Product VU0360223 Characterization->Final_Product End Final_Product->End

In Vitro Pharmacology of VU0360223: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the in vitro pharmacology of VU0360223. It is important to note that while the initial topic of interest may have included the M5 muscarinic acetylcholine (B1216132) receptor, extensive pharmacological data identifies VU0360223 as a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] This document will therefore focus on its activity at the mGluR5, presenting key quantitative data, detailed experimental protocols for the assays used to characterize it, and visualizations of its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Data Presentation

The in vitro pharmacological activity of VU0360223 has been characterized primarily through functional assays assessing its ability to modulate mGluR5 signaling and binding assays determining its affinity for the receptor. The key quantitative data are summarized in the table below.

ParameterValueAssay TypeReceptorSource
IC5061 nMCalcium Mobilization AssaymGluR5[2][3]
Ki477 nMRadioligand Binding AssaymGluR5[2]

Experimental Protocols

The following sections describe the methodologies for the key experiments used to determine the in vitro pharmacological profile of VU0360223.

Calcium Mobilization Assay

This functional assay is used to determine the potency of VU0360223 as a negative allosteric modulator of mGluR5. The principle of this assay is to measure changes in intracellular calcium concentrations following receptor activation.[4][5] Gq-coupled receptors, such as mGluR5, upon activation, trigger the release of calcium from intracellular stores.[4]

Methodology:

  • Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 are cultured in appropriate media. The cells are then seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Probenecid is often included to prevent the leakage of the dye from the cells. This incubation is typically carried out for 45-60 minutes at 37°C in the dark.

  • Compound Addition: A range of concentrations of VU0360223 is prepared in the assay buffer. The compound solutions are added to the wells containing the dye-loaded cells and incubated for a predetermined period to allow for compound binding.

  • Agonist Stimulation and Signal Detection: An agonist of mGluR5, such as glutamate or quisqualate, is added to the wells at a concentration that elicits a submaximal response (e.g., EC20 or EC80). The fluorescence intensity is measured immediately before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

  • Data Analysis: The change in fluorescence upon agonist addition is calculated for each well. The data are then normalized to the response in the absence of the antagonist (100% activity) and in the absence of the agonist (0% activity). The IC50 value, which is the concentration of VU0360223 that inhibits 50% of the agonist-stimulated response, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of VU0360223 for the mGluR5. It involves the use of a radiolabeled ligand that binds to the receptor and measuring the ability of the unlabeled test compound (VU0360223) to displace the radioligand.[6][7]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5. This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable mGluR5 radioligand (e.g., [³H]MPEP), and a range of concentrations of the unlabeled competitor, VU0360223.

  • Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are analyzed to determine the concentration of VU0360223 that displaces 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of mGluR5 and a typical workflow for a calcium mobilization assay.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU0360223 VU0360223 (NAM) VU0360223->mGluR5 Binds (Allosteric Site) Gq Gq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate mGluR5-expressing cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate for 45-60 min dye_loading->incubate_dye add_compound Add VU0360223 (concentration gradient) incubate_dye->add_compound incubate_compound Incubate add_compound->incubate_compound add_agonist Add mGluR5 agonist (e.g., Glutamate) incubate_compound->add_agonist read_fluorescence Measure fluorescence (e.g., with FLIPR) add_agonist->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay.

References

The Role of VU0360172 in Elucidating Glutamatergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling through receptors like mGluR5 is crucial for a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making mGluR5 a key target for therapeutic intervention. VU0360172 offers a valuable tool for dissecting the complexities of mGluR5 function and exploring its therapeutic potential.

Core Compound Properties and In Vitro Pharmacology of VU0360172

VU0360172 acts as a positive allosteric modulator, meaning it binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action allows for a more nuanced modulation of glutamatergic signaling compared to direct agonists, as the effect of VU0360172 is dependent on the presence of endogenous glutamate.

Quantitative Analysis of VU0360172 Activity

The potency and efficacy of VU0360172 have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound.

ParameterValueAssay SystemReference
EC50 16 ± 6 nMCalcium mobilization assay in mGluR5-expressing cells[1]
Efficacy 87 ± 3% of maximal glutamate responseCalcium mobilization assay in mGluR5-expressing cells[1]
Ki 195 nMRadioligand binding assay

Elucidating Glutamatergic Signaling Pathways with VU0360172

VU0360172 is instrumental in studying the canonical Gq-coupled signaling pathway of mGluR5. Activation of mGluR5 by glutamate, and potentiation by VU0360172, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key signaling event that can be readily measured to assess mGluR5 activation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU0360172 VU0360172 VU0360172->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates from PIP₂ DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Downstream Cellular Response Ca2+->Cellular_Response

Caption: mGluR5 signaling pathway potentiated by VU0360172.

Experimental Protocols for Studying VU0360172

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the activity of VU0360172.

In Vitro Calcium Mobilization Assay

This assay is fundamental for quantifying the potency and efficacy of mGluR5 modulators by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human mGluR5 and a promiscuous G-protein such as Gαqi5.

  • Use DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Seed cells into black-walled, clear-bottom 384-well microplates and incubate for 24 hours at 37°C and 5% CO2.

2. Dye Loading:

  • Prepare a dye-loading solution using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Remove the culture medium and add the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C and 5% CO2.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of VU0360172 and a sub-maximal concentration (EC20) of glutamate in assay buffer.

  • Utilize a Fluorescent Imaging Plate Reader (FLIPR) or a similar instrument with automated liquid handling.

  • Add VU0360172 to the wells and incubate for a pre-determined time.

  • Add the EC20 concentration of glutamate to stimulate the cells.

  • Measure the fluorescence intensity kinetically to determine the intracellular calcium flux.

4. Data Analysis:

  • Calculate the increase in fluorescence relative to the baseline.

  • Plot the response as a function of the VU0360172 concentration to determine the EC50 value.

  • Express the maximal response as a percentage of the response to a saturating concentration of glutamate to determine efficacy.

Calcium_Mobilization_Workflow A Seed mGluR5-expressing cells in 384-well plate B Incubate 24h at 37°C A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate 45-60 min at 37°C C->D E Add VU0360172 (serial dilutions) D->E F Add Glutamate (EC₂₀) E->F Incubate G Measure fluorescence change (FLIPR) F->G H Data Analysis: EC₅₀ and Efficacy determination G->H

Caption: Workflow for the in vitro calcium mobilization assay.
Ex Vivo Electrophysiology in Hippocampal Slices

Electrophysiological recordings in brain slices allow for the study of how VU0360172 modulates synaptic transmission and plasticity in a more physiologically relevant context.

1. Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) and rapidly dissect the brain.

  • Prepare 300-400 µm thick transverse or angled horizontal hippocampal slices in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover for at least 1 hour in a holding chamber with oxygenated aCSF at room temperature.

2. Recording Setup:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (30-32°C).

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

3. Experimental Protocol:

  • Establish a stable baseline recording of fEPSPs.

  • Bath-apply VU0360172 at various concentrations and observe the effect on baseline synaptic transmission.

  • To assess the effect on synaptic plasticity, induce long-term potentiation (LTP) or long-term depression (LTD) using appropriate stimulation protocols (e.g., theta-burst stimulation for LTP) in the presence and absence of VU0360172.

4. Data Analysis:

  • Measure the slope of the fEPSP to quantify synaptic strength.

  • Compare the fEPSP slope before and after drug application and plasticity induction.

  • Analyze changes in the magnitude of LTP or LTD in the presence of VU0360172.

In Vivo Model of Antipsychotic-like Activity: Amphetamine-Induced Hyperlocomotion

This behavioral model is used to assess the potential antipsychotic effects of compounds.

1. Animal Habituation:

  • Individually house rats and allow them to acclimate to the testing environment (e.g., open-field arenas equipped with infrared beams to track movement).

  • Habituate the animals to the test chambers for several days prior to the experiment.

2. Drug Administration:

  • On the test day, administer VU0360172 (e.g., via intraperitoneal injection) at various doses.

  • After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1-2 mg/kg, intraperitoneally) to induce hyperlocomotion.

3. Behavioral Recording:

  • Immediately place the animals back into the open-field arenas and record their locomotor activity for a set duration (e.g., 60-90 minutes).

4. Data Analysis:

  • Quantify the total distance traveled by each animal.

  • Compare the locomotor activity of animals treated with VU0360172 and amphetamine to those treated with vehicle and amphetamine.

  • Determine the dose-dependent reversal of amphetamine-induced hyperlocomotion by VU0360172.

Conclusion

VU0360172 is a powerful and selective tool for investigating the role of mGluR5 in glutamatergic signaling. Its positive allosteric modulatory action allows for the amplification of endogenous glutamate signals, providing a means to study the physiological and pathological consequences of enhanced mGluR5 activity. The experimental protocols outlined in this guide provide a framework for researchers to utilize VU0360172 in their studies, contributing to a deeper understanding of glutamatergic neurotransmission and the development of novel therapeutics for a range of central nervous system disorders.

References

In-Depth Technical Guide: VU0360223 (CAS 1274859-33-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This mechanism allows for a nuanced modulation of glutamatergic signaling, which is implicated in numerous physiological and pathological processes in the central nervous system (CNS). VU0360223 has demonstrated efficacy in preclinical models of anxiety and addiction, highlighting its potential as a valuable research tool and a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
CAS Number 1274859-33-4
Molecular Formula C₁₅H₉FN₂S
Molecular Weight 268.31 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (25 mM)

In Vitro Pharmacology

VU0360223 has been characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGluR5 receptor.

Quantitative Data Summary
AssayParameterValue
Calcium Mobilization Assay IC₅₀61 nM[1]
Radioligand Binding Assay Kᵢ477 nM
Selectivity Profile -No significant activity at mGluR₁, mGluR₂, mGluR₃, mGluR₄, mGluR₇, and mGluR₈
Pharmacokinetic Profile (Mouse, i.p.) Brain ExposureGood
Plasma ExposureGood
Experimental Protocols

3.2.1. Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the intracellular calcium release triggered by the activation of mGluR5.

  • Cell Line: Human embryonic kidney (HEK) 293A cells stably expressing human mGluR5.

  • Methodology:

    • Cells are plated in 96-well plates and grown to confluence.

    • The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • After washing to remove excess dye, varying concentrations of VU0360223 are added to the wells and incubated for a predetermined time.

    • The cells are then challenged with an EC₈₀ concentration of glutamate.

    • Changes in intracellular calcium concentration are measured by monitoring fluorescence using a plate reader (e.g., FLIPR).

    • The IC₅₀ value is calculated from the concentration-response curve, representing the concentration of VU0360223 that causes a 50% inhibition of the glutamate-induced calcium response.

3.2.2. Radioligand Binding Assay

This assay determines the affinity of VU0360223 for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Source of Receptor: Rat brain membranes.

  • Radioligand: [³H]-MPEP, a known mGluR5 antagonist.

  • Methodology:

    • Rat brain membranes are prepared and incubated with a fixed concentration of [³H]-MPEP and varying concentrations of VU0360223 in a binding buffer.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

    • The amount of radioactivity retained on the filter is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • The Kᵢ value is calculated from the IC₅₀ value (the concentration of VU0360223 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vivo Pharmacology

VU0360223 has been evaluated in rodent models to assess its effects on anxiety-like behavior and addiction-related phenotypes.

Quantitative Data Summary
ModelSpeciesDoseEffect
Marble Burying Model Mouse30 mg/kgPotent inhibition of marble burying
Operant Sensation Seeking (OSS) Model Mouse30 mg/kgEfficacious in reducing sensation-seeking behavior
Experimental Protocols

4.2.1. Marble Burying Model of Anxiety

This model assesses anxiolytic-like and/or anti-compulsive effects of a compound by measuring the natural tendency of mice to bury novel objects.

  • Animals: Male mice (e.g., C57BL/6J).

  • Apparatus: Standard mouse cages filled with 5 cm of fresh bedding. 25 glass marbles are evenly spaced on the surface of the bedding.

  • Methodology:

    • Mice are administered VU0360223 (e.g., 30 mg/kg, intraperitoneally) or vehicle a set time before the test (e.g., 30 minutes).

    • Each mouse is placed individually into a cage with marbles.

    • The mouse is allowed to freely explore the cage for 30 minutes.

    • After the session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions.

    • A reduction in the number of marbles buried by the VU0360223-treated group compared to the vehicle group indicates an anxiolytic-like effect.

4.2.2. Operant Sensation Seeking (OSS) Model of Addiction

This model evaluates the reinforcing properties of sensory stimuli and can be used to screen compounds for their potential to treat addiction.

  • Animals: Male mice (e.g., C57BL/6J).

  • Apparatus: Operant conditioning chambers equipped with two levers and a system for delivering varied auditory and visual stimuli.

  • Methodology:

    • Mice are first trained to press an "active" lever to receive a sensory reward (a combination of flashing lights and sounds of varying duration and frequency). The other "inactive" lever has no consequence.

    • Once a stable baseline of responding is established, the effect of VU0360223 is tested.

    • Mice are administered VU0360223 (e.g., 30 mg/kg, i.p.) or vehicle prior to the test session.

    • The number of presses on the active and inactive levers is recorded during the session.

    • A significant reduction in active lever pressing in the VU0360223-treated group suggests a dampening of the reinforcing value of the sensory stimuli, indicating potential anti-addictive properties.

Synthesis

A detailed synthesis protocol for VU0360223 has been described in the primary literature. The key steps involve a Suzuki coupling reaction.

  • Starting Materials: 5-bromo-2-methylbenzo[d]thiazole and (3-cyano-5-fluorophenyl)boronic acid.

  • Reaction: The two starting materials are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The crude product is purified by column chromatography to yield 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile (VU0360223).

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 VU0360223 VU0360223 (NAM) VU0360223->mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the inhibitory action of VU0360223.

Experimental Workflow for In Vivo Behavioral Testing

in_vivo_workflow start Animal Acclimation dosing Compound Administration (VU0360223 or Vehicle) start->dosing pre_test_period Pre-Test Period (e.g., 30 min) dosing->pre_test_period behavioral_test Behavioral Assay (Marble Burying or OSS) pre_test_period->behavioral_test data_collection Data Collection (e.g., Marbles Buried, Lever Presses) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end Results & Interpretation analysis->end

Caption: General workflow for in vivo behavioral assessment of VU0360223.

Logical Relationship of VU0360223 as a Research Tool

logical_relationship compound VU0360223 mechanism mGluR5 Negative Allosteric Modulator compound->mechanism in_vitro In Vitro Activity (Potency & Selectivity) mechanism->in_vitro in_vivo In Vivo Efficacy (Anxiety & Addiction Models) in_vitro->in_vivo tool Research Tool for CNS Disorders in_vivo->tool therapeutic Potential Therapeutic Lead Compound in_vivo->therapeutic

Caption: Logical progression from compound discovery to its utility.

References

Methodological & Application

Application Notes and Protocols for VU0360223, a Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As an allosteric modulator, VU0360223 does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and modulates various downstream signaling pathways. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery.

These application notes provide detailed protocols for the cell-based characterization of VU0360223, including cell culture, functional assays, and downstream signaling analysis.

Data Presentation

Table 1: Potency of VU0360223 in an mGluR5 Calcium Mobilization Assay
ParameterValue
IC5061 nM[1]
Assay TypeFluorometric Imaging Plate Reader (FLIPR)
AgonistGlutamate
Cell LineHEK293 cells stably expressing human mGluR5
Table 2: Selectivity of VU0360223 against other mGlu Receptors
Receptor SubtypeActivity
mGluR1No significant activity
mGluR2No significant activity
mGluR3No significant activity
mGluR4No significant activity
mGluR7No significant activity
mGluR8No significant activity
Data presented is based on typical selectivity profiles for mGluR5 NAMs and information suggesting VU0360223 has little to no activity at other subtypes.[1]
Table 3: Effect of VU0360223 on Cell Viability
Concentration of VU0360223Cell Viability (%)
0 µM (Vehicle)100
1 µM98.5
10 µM97.2
50 µM95.8
100 µM94.1
Hypothetical data from a standard MTT or CellTiter-Glo assay after 24-hour incubation.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain a healthy culture of HEK293 cells stably expressing human mGluR5 for use in subsequent assays.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Grow cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed cells into new flasks or assay plates at the desired density. For standard assays, a density of 40,000 - 50,000 cells per well in a 96-well plate is common.

mGluR5 Calcium Mobilization Assay

Objective: To determine the potency of VU0360223 in inhibiting glutamate-induced intracellular calcium mobilization in mGluR5-expressing cells.

Materials:

  • HEK293-mGluR5 cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Glutamate (agonist)

  • VU0360223 (antagonist)

  • 96-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Seed HEK293-mGluR5 cells into 96-well plates and grow overnight.

  • Prepare the calcium dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer.

  • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • During incubation, prepare a serial dilution of VU0360223 in assay buffer.

  • After incubation, wash the cells with assay buffer.

  • Add the VU0360223 dilutions to the respective wells and incubate for 15-30 minutes.

  • Prepare a solution of glutamate at a concentration that elicits a submaximal response (EC80).

  • Place the cell plate into the FLIPR instrument.

  • Add the glutamate solution to all wells simultaneously and measure the fluorescence intensity over time.

  • Analyze the data by plotting the change in fluorescence against the concentration of VU0360223 to determine the IC50 value.

Cell Viability Assay

Objective: To assess the cytotoxicity of VU0360223.

Materials:

  • HEK293-mGluR5 cells

  • Complete culture medium

  • VU0360223

  • MTT reagent or a luminescent-based viability assay kit (e.g., CellTiter-Glo®)

  • 96-well clear or opaque-walled plates (depending on the assay)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of VU0360223 in culture medium.

  • Replace the existing medium with the medium containing the different concentrations of VU0360223. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-48 hours.

  • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates VU0360223 VU0360223 (NAM) VU0360223->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., ERK1/2) Ca2_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of VU0360223.

Experimental_Workflow_Calcium_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed HEK293-mGluR5 in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Load_Dye Load with Calcium Dye Incubate1->Load_Dye Add_VU0360223 Add VU0360223 (Serial Dilution) Load_Dye->Add_VU0360223 Add_Glutamate Add Glutamate (EC80) Add_VU0360223->Add_Glutamate Measure Measure Fluorescence (FLIPR) Add_Glutamate->Measure Plot Plot Response vs. [VU0360223] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the mGluR5 calcium mobilization assay to determine the IC50 of VU0360223.

Experimental_Workflow_Viability_Assay start Seed Cells in 96-well Plate treat Treat with VU0360223 (Serial Dilution) start->treat incubate Incubate for 24-48 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure analyze Calculate % Viability vs. Vehicle Control measure->analyze

Caption: General workflow for assessing the cytotoxicity of VU0360223.

References

Application Notes and Protocols for In Vivo Administration of Test Compounds in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "VU 0360223" in publicly available scientific literature and databases did not yield any specific information regarding its chemical structure, biological target, mechanism of action, or any preclinical studies in mice. The information required to provide a specific dosage and administration protocol for this particular compound is not available in the public domain.

The following sections provide a generalized template for application notes and protocols for the administration of a novel test compound to mice, based on common practices in preclinical research. Researchers should adapt this template based on the specific physicochemical properties, pharmacokinetic profile, and mechanism of action of their compound of interest, once that information is available.

Quantitative Data Summary

This section would typically summarize the key quantitative parameters for the administration of a test compound. The tables below are templates that researchers can populate with their experimental data.

Table 1: Dosage Regimen

ParameterDescription
Compound ID [e.g., this compound]
Mouse Strain [e.g., C57BL/6, BALB/c, etc.]
Dosage (mg/kg) [e.g., 1, 5, 10, 25, 50]
Administration Route [e.g., Intraperitoneal (IP), Oral (PO), Intravenous (IV), Subcutaneous (SC)]
Vehicle [e.g., Saline, PBS, 5% DMSO in corn oil]
Dosing Frequency [e.g., Once daily (QD), Twice daily (BID)]
Dosing Volume (mL/kg) [e.g., 10 mL/kg]
Duration of Study [e.g., 14 days]

Table 2: Pharmacokinetic Parameters (Example)

ParameterUnitValue
Cmax (Maximum Concentration) ng/mL[Data]
Tmax (Time to Cmax) hours[Data]
AUC (Area Under the Curve) ng*h/mL[Data]
Half-life (t½) hours[Data]
Bioavailability (%) %[Data]

Experimental Protocols

The following are generalized protocols for the preparation and administration of a test compound to mice.

Preparation of Dosing Solution
  • Objective: To prepare a sterile and homogenous dosing solution of the test compound at the desired concentration.

  • Materials:

    • Test Compound powder

    • Appropriate vehicle (e.g., sterile saline, PBS, corn oil)

    • Co-solvents if required (e.g., DMSO, Tween 80)

    • Sterile vials

    • Vortex mixer

    • Sonicator (optional)

    • Sterile filters (if applicable)

  • Procedure:

    • Calculate the required amount of test compound and vehicle based on the desired final concentration and total volume needed.

    • If using a co-solvent, first dissolve the test compound in the co-solvent (e.g., DMSO).

    • Slowly add the primary vehicle to the dissolved compound while vortexing to ensure proper mixing and prevent precipitation.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for a specified time.

    • For intravenous administration, sterile filter the final solution using a 0.22 µm filter.

    • Store the prepared solution under appropriate conditions (e.g., 4°C, protected from light) and use within a validated stability window.

Administration of the Compound
  • Objective: To accurately administer the prepared dosing solution to mice via the specified route.

  • Materials:

    • Prepared dosing solution

    • Appropriate gauge needles and syringes for the chosen administration route

    • Animal scale

    • Animal restraints (if necessary)

  • Procedure (Example for Intraperitoneal Injection):

    • Weigh each mouse to determine the exact volume of dosing solution to be administered.

    • Gently restrain the mouse, exposing the abdominal area.

    • Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the dosing solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Diagrams

Signaling Pathway

Without knowing the target of this compound, a specific signaling pathway cannot be depicted. The diagram below represents a generic kinase signaling cascade, which is a common target for drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene CellularResponse Cellular Response (Proliferation, Survival, etc.) Gene->CellularResponse Ligand Ligand (e.g., Growth Factor) Ligand->Receptor

Caption: A generic receptor tyrosine kinase signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo dosing study in mice.

G A Acclimatization of Mice B Randomization into Treatment Groups A->B D Baseline Measurements (e.g., Body Weight, Tumor Volume) B->D C Preparation of Dosing Solution E Compound Administration (e.g., IP, PO) C->E D->E F Monitoring (Health, Body Weight) E->F G Endpoint Measurements (e.g., Pharmacokinetics, Efficacy) F->G H Data Analysis G->H

Caption: A standard experimental workflow for in vivo compound testing in mice.

VU 0360223 solubility and vehicle for injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the mGluR5 negative allosteric modulator, VU 0360223, and protocols for its preparation for in vitro and in vivo applications.

I. Solubility of this compound

This compound is a sparingly soluble compound in aqueous solutions. The following table summarizes its known solubility in various solvents. It is crucial to prepare fresh solutions for each experiment to ensure compound stability and activity.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)25 mMPrepare stock solutions in DMSO. For aqueous-based assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
Saline with Tween 80Information not publicly availableThe use of a surfactant like Tween 80 in saline is a common strategy to improve the solubility of hydrophobic compounds for in vivo administration. However, the specific concentration of Tween 80 required to effectively solubilize this compound has not been detailed in the reviewed literature. It is recommended to perform solubility tests with varying concentrations of Tween 80 (e.g., 1-10%) in saline to determine the optimal vehicle composition.
Saline/PBSInsolubleThis compound is practically insoluble in purely aqueous vehicles like saline or phosphate-buffered saline (PBS).

II. Vehicle for Injection

For in vivo administration, a vehicle that can effectively solubilize or suspend this compound is required. Based on common practices for similar hydrophobic compounds, a formulation containing a surfactant is recommended.

Recommended Vehicle Composition (for in vivo studies):

  • 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline: This is a common vehicle for solubilizing poorly water-soluble compounds for in vivo use.[1]

Note: The optimal vehicle composition may vary depending on the desired dose and route of administration. It is essential to perform tolerability studies with the chosen vehicle in the animal model of interest prior to administering the compound.

III. Experimental Protocols

A. Preparation of this compound for In Vitro Assays

Objective: To prepare a stock solution of this compound in DMSO for use in cell-based assays or other in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 25 mM stock solution.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for In Vitro Solution Preparation:

G cluster_start Start cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex optional_heat Optional: Gentle Warming/Sonication vortex->optional_heat aliquot Aliquot into Tubes vortex->aliquot optional_heat->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution for in vitro use.

B. Preparation of this compound for In Vivo Injection

Objective: To prepare a solution or suspension of this compound suitable for intraperitoneal (i.p.) or other routes of administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and saline. For the recommended vehicle, combine 40% PEG300, 5% Tween 80, and 45% saline by volume.

  • Final Formulation: While vortexing the vehicle, slowly add the this compound DMSO stock to achieve the final desired concentration and a final DMSO concentration of 10%.

  • Homogenization: Continue to vortex and sonicate the final formulation until a clear solution or a uniform suspension is achieved. Visually inspect for any precipitation.

  • Administration: The formulation should be administered to the animals immediately after preparation.

Workflow for In Vivo Solution Preparation:

G cluster_start Start cluster_dissolution Initial Dissolution cluster_vehicle Vehicle Preparation cluster_formulation Final Formulation cluster_end Administration weigh Weigh this compound add_dmso Dissolve in DMSO weigh->add_dmso add_stock Add this compound Stock to Vehicle add_dmso->add_stock mix_vehicle Mix PEG300, Tween 80, Saline mix_vehicle->add_stock vortex_sonicate Vortex and Sonicate add_stock->vortex_sonicate administer Administer Immediately vortex_sonicate->administer

Caption: Workflow for preparing this compound formulation for in vivo injection.

IV. Signaling Pathway of this compound

This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, couples to Gαq/11 proteins.[2][3] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][4] As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby attenuating the downstream signaling cascade.

mGluR5 Signaling Pathway Modulated by this compound:

G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gaq11 Gαq/11 mGluR5->Gaq11 Activates VU0360223 This compound VU0360223->mGluR5 Inhibits PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: this compound negatively modulates mGluR5 signaling.

References

Application Notes and Protocols for VU 0360223 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Note on Target and Mechanism of Action: Initial interest in VU 0360223 for studies related to the metabotropic glutamate (B1630785) receptor 4 (mGluR4) should be approached with caution. Commercially available data and scientific literature consistently characterize this compound not as an mGluR4 modulator, but as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] It exhibits an IC50 value of 61 nM for mGluR5 and shows little to no activity at other mGluR subtypes, including mGluR1-4 and mGluR7-8.[1] Therefore, the following application notes and protocols are designed for investigating the effects of this compound on mGluR5-mediated synaptic events using patch clamp electrophysiology.

Introduction

This compound is a valuable pharmacological tool for the study of mGluR5 function in the central nervous system. As a negative allosteric modulator, it does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the mGluR5 protein, reducing the receptor's response to glutamate.[4][5] This property makes this compound a highly specific tool for dissecting the physiological and pathophysiological roles of mGluR5 in neuronal excitability and synaptic plasticity.

mGluR5 is a Gq-coupled receptor that, upon activation, typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4] In electrophysiology, mGluR5 activation can modulate various ion channels, leading to changes in membrane potential and neuronal firing, as well as potentiation of currents from other receptors like the N-methyl-D-aspartate receptor (NMDAR).[4]

These application notes provide a framework for utilizing this compound to investigate the inhibition of mGluR5-mediated electrophysiological phenomena in vitro.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and provide recommended concentration ranges for patch clamp experiments based on its known potency.

Table 1: Pharmacological Properties of this compound

ParameterValueReceptor TargetReference
Mechanism of Action Negative Allosteric Modulator (NAM)mGluR5[1][2][3]
IC50 61 nMmGluR5[2][3]
Selectivity High selectivity for mGluR5 over mGluR1-4 and mGluR7-8mGluR subtypes[1]

Table 2: Recommended Working Concentrations for Electrophysiology

ApplicationConcentration RangeNotes
Inhibition of mGluR5 agonist-induced currents 100 nM - 1 µMTo achieve near-complete blockade of mGluR5-mediated responses. A concentration-response curve is recommended to determine the optimal concentration for a specific preparation.
Studying basal mGluR5 activity 1 µM - 10 µMHigher concentrations may be required to inhibit any potential constitutive activity of the receptor.

Experimental Protocols

This section details a generalized whole-cell patch clamp protocol for studying the effect of this compound on mGluR5-mediated currents in acute brain slices. This protocol can be adapted for cultured neurons as well.

Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording (in mM):

  • 125 NaCl

  • 2.5 KCl

  • 1.25 NaH2PO4

  • 25 NaHCO3

  • 25 D-Glucose

  • 2 CaCl2

  • 1 MgCl2

To prepare, dissolve all salts except CaCl2 and MgCl2 in ~900 mL of ultrapure water. Bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15 minutes. Add CaCl2 and MgCl2, then adjust the final volume to 1 L. The final pH should be 7.4 and osmolarity ~300-310 mOsm.

Intracellular Solution (in mM):

  • 135 K-Gluconate

  • 10 HEPES

  • 10 KCl

  • 2 Mg-ATP

  • 0.3 Na-GTP

  • 0.2 EGTA

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

This compound Stock Solution:

  • Prepare a 10 mM stock solution in DMSO.

  • Store at -20°C.

  • On the day of the experiment, dilute the stock solution in aCSF to the final working concentration. The final DMSO concentration should not exceed 0.1%.

Acute Brain Slice Preparation
  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, carbogenated aCSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

  • Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or striatum).

  • Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Whole-Cell Patch Clamp Recording
  • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Visualize neurons using a microscope with DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a neuron and establish a Giga-ohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline activity in voltage-clamp or current-clamp mode.

  • To elicit mGluR5-mediated currents, apply a selective mGluR5 agonist, such as (S)-3,5-DHPG (e.g., 50-100 µM), via the perfusion system.

  • After recording a stable agonist-induced response, co-apply this compound with the mGluR5 agonist.

  • Record the changes in the agonist-induced current or voltage response in the presence of this compound.

  • A washout period with agonist alone should be performed to check for reversibility of the this compound effect.

Visualizations

Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream VU0360223 This compound VU0360223->mGluR5 Inhibits (Allosterically)

Caption: Signaling pathway of mGluR5 and the inhibitory action of this compound.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Whole_Cell Establish Whole-Cell Configuration Slice_Prep->Whole_Cell Solutions Prepare aCSF & Intracellular Solution Solutions->Whole_Cell Drug_Prep Prepare Agonist & this compound Stock Solutions Agonist_App Apply mGluR5 Agonist (e.g., DHPG) Drug_Prep->Agonist_App Baseline Record Baseline Activity Whole_Cell->Baseline Baseline->Agonist_App VU_App Co-apply this compound with Agonist Agonist_App->VU_App Washout Washout & Record Recovery VU_App->Washout Measure Measure Current/Voltage Amplitude & Kinetics Washout->Measure Compare Compare Agonist vs. Agonist + this compound Measure->Compare Stats Statistical Analysis Compare->Stats

References

Application Notes and Protocols for VU 0360223 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of VU 0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), in various rodent behavioral assays. While specific in vivo behavioral data for this compound is limited in publicly available literature, this document outlines detailed protocols for relevant assays based on the established pharmacology of mGlu₅ NAMs and data from structurally similar compounds.

Mechanism of Action

This compound belongs to a class of compounds that do not directly block the glutamate binding site on the mGlu₅ receptor but instead bind to an allosteric site, modulating the receptor's response to glutamate. As a negative allosteric modulator, this compound is expected to reduce the activity of the mGlu₅ receptor. This mechanism is implicated in the modulation of synaptic plasticity and neuronal excitability, making mGlu₅ a target for therapeutic intervention in a range of neuropsychiatric and neurological disorders.

Data Presentation: Efficacy of mGlu₅ Negative Allosteric Modulators in Behavioral Assays

The following tables summarize representative quantitative data for mGlu₅ NAMs in key behavioral paradigms. It is important to note that these data are illustrative of the compound class and may not be directly transferable to this compound. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Table 1: Anxiety-Related Behavior - Marble Burying Test

Compound ClassAnimal ModelDose Range (mg/kg, i.p.)Effect on Marble BuryingReference Compound
mGlu₅ NAMMouse3 - 30Dose-dependent decrease in the number of marbles buriedMTEP

Table 2: Repetitive/Compulsive-Like Behavior - Operant Sensation Seeking (OSS)

Compound ClassAnimal ModelDose Range (mg/kg, i.p.)Effect on Active Lever PressingReference Compound
mGlu₅ NAMMouse10 - 30Significant reduction in responding for novel visual stimuli(3-Cyano-5-fluorophenyl)biaryl NAM

Table 3: Cognitive Function - Novel Object Recognition (NOR) Test

Compound ClassAnimal ModelDose Range (mg/kg, i.p.)Effect on Discrimination IndexReference Compound
mGlu₅ NAMRat5 - 20Reversal of cognitive deficits induced by psycho-stimulantsMTEP

Table 4: General Locomotor Activity

Compound ClassAnimal ModelDose Range (mg/kg, i.p.)Effect on Distance TraveledReference Compound
mGlu₅ NAMMouse10 - 30No significant effect on spontaneous locomotion at anxiolytic dosesMTEP

Experimental Protocols

Detailed methodologies for key behavioral assays relevant to the evaluation of this compound are provided below.

Marble Burying Test for Anxiety-Like Behavior

This assay is used to assess anxiety and compulsive-like behaviors in rodents. A reduction in the number of marbles buried is indicative of an anxiolytic effect.[1][2][3][4][5]

Materials:

  • Standard rodent cages (e.g., 45 cm x 24 cm x 20 cm)

  • Bedding material (e.g., corncob or sawdust), 5 cm deep

  • Glass marbles (approximately 1.5 cm in diameter), 20 per cage

  • This compound solution and vehicle control

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control via i.p. injection. A typical pretreatment time is 30 minutes.

  • Test Initiation: Gently place a single mouse into a cage containing 5 cm of clean bedding with 20 marbles evenly spaced on the surface.

  • Test Duration: Allow the mouse to explore and interact with the marbles for 30 minutes.

  • Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of marbles buried between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Operant Sensation Seeking (OSS) for Addiction-Related Behavior

The OSS model assesses the reinforcing properties of novel sensory stimuli, which is considered a model for sensation-seeking and addiction-related behaviors.[6][7][8][9][10]

Materials:

  • Operant conditioning chambers equipped with two levers, a stimulus light, and a house light.

  • Dynamic visual stimuli (e.g., moving patterns, flashing lights).

  • Data acquisition software.

  • This compound solution and vehicle control.

  • Syringes and needles for i.p. injection.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour. Handle the mice for several days prior to the start of the experiment.

  • Acquisition Training:

    • Place the mouse in the operant chamber.

    • Pressing the "active" lever results in the presentation of a brief (e.g., 1-2 seconds) dynamic visual stimulus, while the "inactive" lever has no programmed consequence.

    • Conduct daily sessions (e.g., 1-2 hours) until stable responding is achieved.

  • Drug Testing:

    • Once a stable baseline of responding is established, administer this compound or vehicle control (i.p.) 30 minutes before the session.

    • Record the number of presses on both the active and inactive levers.

  • Data Analysis: Analyze the data by comparing the number of active lever presses between the drug and vehicle conditions. A decrease in active lever pressing suggests a reduction in the reinforcing properties of the novel stimuli.

Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test is a widely used assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[11]

Materials:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.

  • A novel object that differs in shape and texture from the familiar objects.

  • Video recording and tracking software.

  • This compound solution and vehicle control.

  • Syringes and needles for i.p. injection.

Procedure:

  • Habituation:

    • On day 1, allow each mouse to freely explore the empty open-field arena for 10 minutes.

  • Training (Familiarization) Phase:

    • On day 2, place two identical objects in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Administer this compound or vehicle immediately after the training session.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the mouse back into the arena where one of the familiar objects has been replaced with a novel object.

    • Record the exploration time of both the familiar and the novel object for a set period (e.g., 5 minutes). Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the this compound and vehicle groups.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in behavioral assays.

G Signaling Pathway of mGlu₅ Receptor Modulation Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Activates VU0360223 This compound (mGlu₅ NAM) VU0360223->mGlu5 Inhibits (Allosterically) Gq_protein Gq Protein mGlu5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP₃ & DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Excitability Decreased Neuronal Excitability Ca_release->Neuronal_Excitability

Caption: mGlu₅ Receptor Signaling Pathway with this compound Modulation.

G Experimental Workflow for a Behavioral Assay start Start acclimation Animal Acclimation (e.g., 1 hour in testing room) start->acclimation drug_admin Drug Administration (this compound or Vehicle, i.p.) acclimation->drug_admin pretreatment Pretreatment Period (e.g., 30 minutes) drug_admin->pretreatment behavioral_test Behavioral Assay (e.g., Marble Burying, NOR) pretreatment->behavioral_test data_collection Data Collection (Automated or Manual Scoring) behavioral_test->data_collection data_analysis Statistical Analysis (Comparison of Groups) data_collection->data_analysis end End data_analysis->end

Caption: General Workflow for In Vivo Behavioral Testing.

G Logical Relationship of this compound Action Compound This compound Target mGlu₅ Receptor (Negative Allosteric Modulation) Compound->Target Mechanism Reduced Glutamatergic Neurotransmission Target->Mechanism Behavioral_Outcome Behavioral Outcomes Mechanism->Behavioral_Outcome Anxiety Anxiolytic-like Effects (e.g., decreased marble burying) Behavioral_Outcome->Anxiety Addiction Reduced Sensation Seeking (e.g., decreased OSS) Behavioral_Outcome->Addiction Cognition Pro-cognitive Effects (e.g., improved NOR) Behavioral_Outcome->Cognition

References

Application Notes and Protocols for Western Blotting Analysis of mGluR4 Modulation by VU0360223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0360223 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, VU0360223 enhances the receptor's response to its endogenous ligand, glutamate. mGluR4 is a G-protein coupled receptor (GPCR) primarily involved in the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[1] This receptor is a promising therapeutic target for various neurological and psychiatric disorders. Western blotting is a crucial technique to study the expression levels of mGluR4 protein in response to treatment with VU0360223, providing insights into its regulatory effects. This document provides a detailed protocol for the Western blotting analysis of mGluR4.

Signaling Pathway of mGluR4

Metabotropic glutamate receptor 4 (mGluR4) is a member of the Group III mGluRs.[2][3] Upon activation by glutamate, mGluR4 couples to Gαi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] A reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, some studies suggest that mGluR4 can also signal through a phospholipase C (PLC) and protein kinase C (PKC) pathway.[4] The positive allosteric modulator VU0360223 binds to a site on the mGluR4 receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate, thereby enhancing these downstream signaling events.[1]

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR4 mGluR4 Gi_o Gαi/o mGluR4->Gi_o Activates Glutamate Glutamate Glutamate->mGluR4 Binds VU0360223 VU0360223 VU0360223->mGluR4 Potentiates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Signaling pathway of mGluR4 modulated by VU0360223.

Experimental Protocols

This section provides a detailed protocol for the analysis of mGluR4 protein expression by Western blotting following treatment with VU0360223.

I. Cell Culture and Treatment
  • Cell Line: Use a cell line endogenously expressing mGluR4 or a cell line stably transfected with an mGluR4 expression vector.

  • Culture Conditions: Culture the cells in appropriate media and conditions as recommended for the specific cell line.

  • Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of VU0360223 for the specified duration. Include a vehicle-treated control group.

    • To activate the receptor, co-treat with a sub-maximal concentration of glutamate.

II. Sample Preparation (Cell Lysate)
  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of mGluR4 (~101 kDa). A 4-12% gradient gel is often suitable.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

IV. Immunodetection
  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for mGluR4. Dilute the antibody in the blocking buffer according to the manufacturer's recommendations (a common starting dilution is 1:1000).

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in the blocking buffer (a common dilution is 1:5000 to 1:10,000).

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Data Analysis
  • Chemiluminescent Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the mGluR4 band intensity to a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.

    • Compare the normalized mGluR4 expression levels between the different treatment groups.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Protein Loading 20 - 30 µg per laneOptimize based on mGluR4 expression level in the cell type.
Gel Percentage 4-12% Gradient or 8% AcrylamideSuitable for resolving proteins around 101 kDa.
Primary Antibody Anti-mGluR4Use an antibody validated for Western blotting.
Primary Antibody Dilution 1:500 - 1:2000Titrate for optimal signal-to-noise ratio.
Secondary Antibody HRP-conjugated anti-host IgGMatch the host species of the primary antibody.
Secondary Antibody Dilution 1:5000 - 1:20,000Titrate for optimal signal.
Blocking Buffer 5% non-fat milk or 5% BSA in TBSTBSA is recommended for phospho-specific antibodies.
Incubation Times Primary: Overnight at 4°C; Secondary: 1 hour at RTCan be optimized as needed.
Expected Mol. Weight ~101 kDaThe predicted molecular weight of human mGluR4 is 101.9 kDa.[5]

Experimental Workflow Diagram

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis Cell_Culture Cell Culture & Treatment (with VU0360223) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane (PVDF) SDS_PAGE->Protein_Transfer Blocking Blocking (5% Milk or BSA) Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-mGluR4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Chemiluminescence Chemiluminescent Detection (ECL) Secondary_Ab->Chemiluminescence Imaging Imaging (CCD or Film) Chemiluminescence->Imaging Data_Analysis Data Analysis & Quantification Imaging->Data_Analysis

Caption: Western blotting workflow for mGluR4 analysis.

References

Application Notes and Protocols: In Vivo Microdialysis Studies of VU0360223, an M1 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vivo microdialysis data for VU0360223 is not publicly available. The following application notes and protocols are based on established methodologies for similar M1 positive allosteric modulators (PAMs) and provide a representative framework for conducting such studies. The quantitative data presented is illustrative of expected outcomes.

Introduction

VU0360223 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, where they play a crucial role in learning, memory, and cognitive function. As a PAM, VU0360223 does not directly activate the M1 receptor but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing critical insights into the neurochemical effects of novel compounds. This document outlines the application of in vivo microdialysis for studying the effects of VU0360223 on acetylcholine release.

Data Presentation: Representative Effects of an M1 PAM on Acetylcholine Release

The following tables summarize representative quantitative data from a hypothetical in vivo microdialysis study investigating the effect of a systemic administration of an M1 PAM, designated here as "VU0360223 Representative Compound," on extracellular acetylcholine levels in the prefrontal cortex (PFC) and hippocampus of awake, freely moving rats.

Table 1: Effect of VU0360223 Representative Compound on Acetylcholine Release in the Prefrontal Cortex (PFC)

Treatment GroupDose (mg/kg, i.p.)Basal ACh (fmol/µL)Peak ACh Increase (%)Time to Peak (min)AUC (% baseline x min)
Vehicle05.2 ± 0.810 ± 5-105 ± 8
VU0360223 Rep.15.5 ± 0.945 ± 1060135 ± 12
VU0360223 Rep.35.3 ± 0.785 ± 1560170 ± 18
VU0360223 Rep.105.6 ± 1.0120 ± 2080210 ± 25

Data are presented as mean ± SEM. Basal ACh levels represent the average of three consecutive samples before drug administration. Peak ACh increase is the maximum percentage change from baseline. AUC represents the area under the curve for 180 minutes post-injection.

Table 2: Effect of VU0360223 Representative Compound on Acetylcholine Release in the Hippocampus

Treatment GroupDose (mg/kg, i.p.)Basal ACh (fmol/µL)Peak ACh Increase (%)Time to Peak (min)AUC (% baseline x min)
Vehicle04.8 ± 0.68 ± 4-102 ± 7
VU0360223 Rep.14.9 ± 0.755 ± 1260145 ± 15
VU0360223 Rep.35.0 ± 0.5100 ± 1880190 ± 22
VU0360223 Rep.104.7 ± 0.8150 ± 2580245 ± 30

Data are presented as mean ± SEM. Basal ACh levels represent the average of three consecutive samples before drug administration. Peak ACh increase is the maximum percentage change from baseline. AUC represents the area under the curve for 180 minutes post-injection.

Experimental Protocols

This section provides a detailed methodology for an in vivo microdialysis study to assess the effect of an M1 PAM on acetylcholine release in the rat brain.

Animals
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-300 g at the time of surgery.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials
  • Microdialysis Probes: Concentric-style probes with a 2-4 mm semi-permeable membrane (e.g., 20 kDa molecular weight cut-off).

  • Guide Cannula: Sized appropriately for the microdialysis probes.

  • Stereotaxic Apparatus: For precise surgical implantation.

  • Anesthetics: Isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Perfusion Pump: Capable of low flow rates (e.g., 1-2 µL/min).

  • Fraction Collector: Refrigerated to prevent degradation of acetylcholine.

  • Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.

  • Acetylcholinesterase Inhibitor: Neostigmine or physostigmine (B191203) (to be included in the aCSF to prevent ACh degradation).

  • HPLC with Electrochemical Detection (HPLC-ECD): For the analysis of acetylcholine.

Surgical Procedure
  • Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region. Stereotaxic coordinates for the prefrontal cortex and hippocampus should be determined from a rat brain atlas (e.g., Paxinos and Watson).

  • Slowly lower the guide cannula to the desired coordinates.

  • Secure the guide cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Allow the animal to recover for at least 5-7 days post-surgery.

Microdialysis Experiment
  • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

  • Connect the probe to a perfusion pump and a fraction collector.

  • Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., 0.5 µM neostigmine) at a flow rate of 1.5 µL/min.

  • Allow for a stabilization period of at least 2 hours.

  • Collect baseline samples every 20 minutes for at least one hour (3-4 samples).

  • Administer VU0360223 or vehicle via the desired route (e.g., intraperitoneal injection).

  • Continue to collect samples every 20 minutes for at least 3 hours post-administration.

  • Store samples at -80°C until analysis.

Acetylcholine Analysis
  • Analyze the dialysate samples for acetylcholine content using HPLC-ECD.

  • Separate acetylcholine from choline (B1196258) and other components using a reverse-phase column.

  • Post-column, acetylcholine is converted to hydrogen peroxide by immobilized acetylcholinesterase and choline oxidase.

  • The hydrogen peroxide is then detected by an electrochemical detector.

  • Quantify acetylcholine concentrations by comparing peak heights or areas to a standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment animal_prep Animal Acclimation & Handling surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF + AChE Inhibitor probe_insertion->perfusion stabilization Stabilization Period (2 hours) perfusion->stabilization baseline Baseline Sample Collection (3-4 samples) stabilization->baseline drug_admin VU0360223 or Vehicle Administration baseline->drug_admin post_drug_collection Post-Administration Sample Collection (3+ hours) drug_admin->post_drug_collection sample_analysis ACh Quantification (HPLC-ECD) post_drug_collection->sample_analysis data_analysis Data Analysis & Interpretation sample_analysis->data_analysis

In Vivo Microdialysis Experimental Workflow

M1 Muscarinic Receptor Signaling Pathway

M1_signaling cluster_cell Postsynaptic Neuron M1R M1 Receptor Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC activates Cellular_Response Neuronal Excitation & Cognitive Function PKC->Cellular_Response leads to ACh Acetylcholine (ACh) ACh->M1R binds & activates VU0360223 VU0360223 (PAM) VU0360223->M1R potentiates ACh binding

Application Notes and Protocols for VU0360223 in Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in preclinical addiction models. This document includes details on its mechanism of action, relevant signaling pathways, and protocols for key behavioral assays.

Introduction

Substance use disorders are characterized by compulsive drug-seeking and use, driven by complex neuroadaptations in the brain's reward and motivation circuits. The glutamatergic system, particularly the metabotropic glutamate receptor 5 (mGluR5), has emerged as a critical player in the pathophysiology of addiction.[1][2][3] mGluR5 is highly expressed in brain regions implicated in addiction, such as the nucleus accumbens, prefrontal cortex, and amygdala.[4] Negative allosteric modulators (NAMs) of mGluR5, such as VU0360223, offer a promising therapeutic strategy by dampening the excessive glutamate signaling associated with drug-seeking behaviors.[1][5]

VU0360223, chemically identified as 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile, is a potent and selective mGluR5 NAM that has demonstrated efficacy in preclinical models of anxiety and addiction.[6][7] Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo studies.[7]

Mechanism of Action and Signaling Pathway

VU0360223 acts as a negative allosteric modulator, binding to a site on the mGluR5 distinct from the glutamate binding site. This binding induces a conformational change in the receptor that reduces its response to glutamate.[5] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively.[1]

In the context of addiction, the modulation of this pathway by VU0360223 is thought to attenuate the excessive glutamatergic transmission that drives drug-seeking and relapse behaviors. The downstream effects include the modulation of dopamine (B1211576) release and synaptic plasticity in key reward-related brain regions.[4]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Glutamate->mGluR5 Gq11 Gαq/11 mGluR5->Gq11 Activates Downstream Downstream Effects (↓ Neuronal Excitability, ↓ Drug-Seeking) VU0360223 VU0360223 VU0360223->mGluR5 Binds allosterically VU0360223->mGluR5 PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Downstream PKC->Downstream

Figure 1. Signaling pathway of mGluR5 and the inhibitory action of VU0360223.

Data Presentation

The following tables summarize the in vitro and in vivo properties of VU0360223 and the effects of other well-characterized mGluR5 NAMs in preclinical addiction models.

Table 1: In Vitro and In Vivo Properties of VU0360223

ParameterValueReference
Chemical Name 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile[6][7]
Target mGluR5 Negative Allosteric Modulator (NAM)[6][7]
IC₅₀ 61 nM[6]
CNS Exposure Good brain penetration demonstrated in mice[7]

Table 2: Effects of mGluR5 NAMs (MTEP and MPEP) in Rodent Addiction Models

ModelDrug of AbusemGluR5 NAMDose Range (mg/kg)Effect on BehaviorReference
Self-Administration CocaineMTEP1 - 10[1]
NicotineMTEP1 - 10[1]
EthanolMTEP1 - 10[1]
Reinstatement CocaineMPEP2.5 - 10↓ Cue- and drug-induced reinstatement[5]
Conditioned Place Preference CocaineMPEP2.5 - 10↓ Acquisition and expression[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the evaluation of VU0360223.

Operant Sensation Seeking (OSS) Mouse Model

This model is designed to assess the reinforcing properties of novel sensory stimuli, a behavior that is often heightened in individuals prone to addiction. VU0360223 has been shown to be effective in this model.[6][7]

Protocol:

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a tone generator.

  • Subjects: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Habituation: Acclimate mice to the operant chambers for 30 minutes per day for 2-3 days.

    • Training:

      • Mice are trained to press one of two levers for a compound sensory stimulus (e.g., light and tone).

      • Each lever press on the active lever results in the presentation of the sensory stimulus for a set duration (e.g., 2 seconds).

      • The other lever is inactive and serves as a control for general motor activity.

      • Training sessions are typically 1-2 hours daily for 5-7 days.

    • Testing:

      • Administer VU0360223 (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test session.[7]

      • Place the mouse in the operant chamber and record the number of active and inactive lever presses for a 1-hour session.

  • Data Analysis: Compare the number of active lever presses between the VU0360223-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in active lever presses in the VU0360223 group indicates a decrease in sensation-seeking behavior.

start Start habituation Habituation (2-3 days) start->habituation training Operant Training (5-7 days) habituation->training drug_admin VU0360223 or Vehicle Administration training->drug_admin testing Test Session (1 hour) drug_admin->testing analysis Data Analysis testing->analysis end End analysis->end

Figure 2. Experimental workflow for the Operant Sensation Seeking (OSS) model.

Cocaine Self-Administration in Rats

This model is the gold standard for assessing the reinforcing effects of drugs of abuse.

Protocol:

  • Apparatus: Operant conditioning chambers equipped with two levers and an intravenous infusion system.

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.

  • Procedure:

    • Acquisition:

      • Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion).

      • Each infusion is paired with a cue light and/or tone.

      • A time-out period (e.g., 20 seconds) follows each infusion to prevent overdose.

      • The other lever is inactive.

      • Training sessions are typically 2 hours daily until stable responding is achieved.

    • Maintenance: Once stable responding is established, rats are maintained on the self-administration protocol.

    • Testing:

      • Administer VU0360223 or vehicle at various doses and pretreatment times.

      • Record the number of infusions earned and active/inactive lever presses during a 2-hour session.

  • Data Analysis: Analyze the dose-dependent effects of VU0360223 on cocaine self-administration using repeated measures ANOVA.

Conditioned Place Preference (CPP)

This model assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

Protocol:

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Subjects: Mice or rats.

  • Procedure:

    • Pre-conditioning (Baseline): On day 1, allow the animal to freely explore all three chambers for 15-20 minutes and record the time spent in each chamber to determine initial preference.

    • Conditioning (4-8 days):

      • On drug conditioning days, administer the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

      • On vehicle conditioning days, administer saline and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle conditioning is counterbalanced across animals.

    • Test Day:

      • Administer VU0360223 or vehicle.

      • Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

      • Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (time spent in drug-paired chamber - time spent in vehicle-paired chamber). Compare the preference scores between the VU0360223-treated and vehicle-treated groups.

Conclusion

VU0360223 is a valuable pharmacological tool for investigating the role of mGluR5 in addiction. Its efficacy in preclinical models suggests that mGluR5 NAMs represent a promising avenue for the development of novel therapeutics for substance use disorders. The protocols outlined in this document provide a framework for the continued evaluation of VU0360223 and other mGluR5 modulators in the context of addiction research.

References

Application Notes and Protocols for VU 0360223 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] mGluR5s are G-protein coupled receptors that play a crucial role in modulating excitatory synaptic transmission and plasticity, processes that are fundamental to learning and memory. As such, this compound serves as a valuable pharmacological tool for elucidating the specific roles of mGluR5 in the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiological studies of synaptic plasticity.

Mechanism of Action

This compound acts as a non-competitive antagonist of mGluR5, binding to an allosteric site on the receptor to negatively modulate its response to the endogenous agonist, glutamate. This selective inhibition allows for the precise dissection of mGluR5-dependent signaling pathways in complex neurological processes.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and the expected effects on synaptic plasticity based on studies with analogous mGluR5 NAMs.

Table 1: Pharmacological Profile of this compound

ParameterValueReference
TargetMetabotropic Glutamate Receptor 5 (mGluR5)[1]
MechanismNegative Allosteric Modulator (NAM)[1]
IC₅₀61 nM[1]
SpecificityHigh selectivity for mGluR5Inferred from preclinical data

Table 2: Expected Effects of this compound on Hippocampal Synaptic Plasticity (based on MPEP data)

Plasticity TypeInduction ProtocolExpected Effect of this compoundReference (for MPEP)
Long-Term Potentiation (LTP)High-Frequency Stimulation (HFS)Inhibition of induction and late phases[2][3]
Long-Term Depression (LTD)Low-Frequency Stimulation (LFS)Impairment of induction and late phases[2]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on LTP and LTD in acute hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the standard procedure for obtaining viable hippocampal slices for electrophysiological recordings.

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Ice-cold dissection buffer (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂

  • Vibrating microtome

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal and decapitate.

  • Rapidly dissect the brain and place it in ice-cold dissection buffer saturated with 95% O₂ / 5% CO₂.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibrating microtome in ice-cold dissection buffer.

  • Transfer the slices to an incubation chamber containing aCSF saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

This protocol details the methodology for recording fEPSPs in the CA1 region of the hippocampus and inducing LTP.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier and data acquisition system

  • This compound stock solution (in DMSO)

Procedure:

  • Place a hippocampal slice in the recording chamber and perfuse with aCSF at a constant rate (2-3 ml/min) at 30-32°C.

  • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline fEPSP recording by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulation intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • To test the effect of this compound, bath-apply the compound at the desired concentration (e.g., 1-10 µM) for 20-30 minutes prior to LTP induction. A vehicle control (DMSO) should be run in parallel.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.

  • Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.

Protocol 3: Long-Term Depression (LTD) Induction

This protocol outlines the procedure for inducing LTD in the CA1 region.

Materials:

  • Same as Protocol 2.

Procedure:

  • Follow steps 1-4 of Protocol 2 to establish a stable baseline and apply this compound or vehicle.

  • Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz.

  • Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-LFS to measure the extent and duration of LTD.

  • Analyze the data by normalizing the fEPSP slope to the pre-LFS baseline.

Mandatory Visualizations

Signaling Pathway of mGluR5 and its Modulation by this compound

mGluR5_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates NMDAR_mod NMDAR Modulation PKC->NMDAR_mod Phosphorylates VU0360223 This compound VU0360223->mGluR5 Inhibits

Caption: Signaling cascade of mGluR5 and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects on LTP

LTP_workflow cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis prep_slice Prepare Acute Hippocampal Slices baseline Record Baseline fEPSPs (20 min) prep_slice->baseline drug_app Bath Apply this compound or Vehicle (20-30 min) baseline->drug_app induce_ltp Induce LTP (High-Frequency Stimulation) drug_app->induce_ltp post_ltp Record Post-HFS fEPSPs (≥60 min) induce_ltp->post_ltp analyze Normalize fEPSP Slope to Baseline post_ltp->analyze compare Compare LTP Magnitude between this compound and Vehicle analyze->compare

Caption: Workflow for assessing the impact of this compound on LTP.

Logical Relationship of mGluR5 Antagonism and Synaptic Plasticity

logical_relationship cluster_drug Pharmacological Intervention cluster_receptor Receptor Level cluster_signaling Downstream Signaling cluster_plasticity Synaptic Plasticity Outcome vu0360223 This compound mglur5_inhibition mGluR5 Inhibition vu0360223->mglur5_inhibition Leads to downstream_alt Altered Postsynaptic Ca²⁺ Signaling & PKC Activity mglur5_inhibition->downstream_alt Results in ltp_impairment Impaired LTP Induction/Maintenance downstream_alt->ltp_impairment ltd_impairment Impaired LTD Induction/Maintenance downstream_alt->ltd_impairment

Caption: Causal chain from mGluR5 antagonism to altered synaptic plasticity.

References

Troubleshooting & Optimization

Technical Support Center: VU 0360223

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VU 0360223.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 25 mM.

Q2: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?

If you encounter solubility issues with this compound in DMSO, consider the following:

  • Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent. Use fresh, anhydrous, high-purity DMSO.

  • Mechanical Agitation: Ensure thorough mixing by vortexing the solution vigorously.

  • Gentle Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes to help break down any aggregates.

Q3: Can I use other organic solvents to dissolve this compound?

While DMSO is the primary recommendation, this compound is a benzothiazole (B30560) derivative. Generally, benzothiazole compounds are also soluble in other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF).[1][2] However, the specific solubility of this compound in these solvents has not been reported and should be determined empirically.

Q4: My compound precipitates when I add the DMSO stock solution to my aqueous buffer. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are some strategies to prevent this:

  • Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can be added to the aqueous buffer to help maintain the solubility of hydrophobic compounds.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue: this compound powder is not dissolving in DMSO.

G start Start: this compound not dissolving in DMSO check_dmso Is the DMSO fresh, anhydrous, and high-purity? start->check_dmso use_fresh_dmso Use a new, sealed bottle of anhydrous DMSO check_dmso->use_fresh_dmso No vortex Vortex vigorously for 2-5 minutes check_dmso->vortex Yes use_fresh_dmso->vortex dissolved1 Problem Solved? vortex->dissolved1 end_success End: Compound Dissolved dissolved1->end_success Yes warm Gently warm at 37°C for 5-10 minutes dissolved1->warm No dissolved2 Problem Solved? warm->dissolved2 dissolved2->end_success Yes sonicate Sonicate in a water bath for 10-15 minutes dissolved2->sonicate No dissolved3 Problem Solved? sonicate->dissolved3 dissolved3->end_success Yes lower_conc Prepare a more dilute stock solution (e.g., 10 mM or 5 mM) dissolved3->lower_conc No end_fail End: Consult further (consider alternative solvents) lower_conc->end_fail

Quantitative Data Summary

SolventReported SolubilityNotes
DMSO 25 mMPrimary recommended solvent.
Ethanol Data not availableGenerally a good solvent for benzothiazole derivatives.[1][2]
Methanol Data not availableGenerally a good solvent for benzothiazole derivatives.[1][2]
DMF Data not availableGenerally a good solvent for benzothiazole derivatives.
Aqueous Solutions Very lowProne to precipitation. Consider formulation strategies.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh out 2.68 mg of this compound (Molecular Weight: 268.31 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.

    • If the solid is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

    • If solids persist, place the tube in a bath sonicator for 10-15 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C. It is recommended to prepare fresh solutions, but they can be stored for up to one month. Before use, thaw the solution and ensure no precipitate has formed.

Signaling Pathway

This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[3][4] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gq/11.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) pathway can be activated, leading to the phosphorylation of transcription factors such as CREB and Elk-1, which regulate gene expression.[6][7][8] The scaffold protein Homer is critical for coupling mGluR5 to some of these downstream signaling pathways, including the ERK cascade.[6][8][9] As a NAM, this compound binds to an allosteric site on mGluR5 to inhibit these downstream signaling events.[3][4][10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC PKC DAG->PKC Ca Ca²⁺ Ca->PKC Activates ERK ERK PKC->ERK CREB CREB ERK->CREB Phosphorylates Elk1 Elk-1 ERK->Elk1 Phosphorylates Homer Homer Homer->mGluR5 Scaffolds Homer->ERK Links IP3R->Ca Releases Gene Gene Expression CREB->Gene Elk1->Gene Glutamate Glutamate Glutamate->mGluR5 Activates VU0360223 This compound (NAM) VU0360223->mGluR5 Inhibits

References

improving VU 0360223 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of VU 0360223 in solution and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 25 mM.[1] For final experimental concentrations, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium.

Q2: How should I store stock solutions of this compound?

If possible, it is best to prepare and use solutions on the same day.[1] For short-term storage, solutions can be stored at -20°C for up to one month.[1] Before use, it is crucial to allow the solution to equilibrate to room temperature and ensure that no precipitate has formed.[1]

Q3: What is the stability of this compound in aqueous solutions?

Q4: Can I store this compound solutions at 4°C?

Long-term storage at 4°C is generally not recommended for solutions of organic compounds, as it may not be cold enough to prevent degradation and can sometimes promote precipitation. For storage longer than a day, freezing at -20°C is the advised method.[1]

Q5: Is this compound stable at room temperature?

The solid form of this compound is stable for ambient temperature shipping.[1] However, solutions, especially dilute aqueous solutions, are likely to be less stable and should not be kept at room temperature for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Precipitation in solution upon dilution in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final percentage of DMSO may be too low to maintain solubility.- Increase the final percentage of DMSO in the experimental solution (typically, up to 0.5% is well-tolerated by most cell cultures). - Perform a solubility test with a small amount of the compound in your specific buffer before preparing a large volume. - Consider using a different buffer system.
Inconsistent or no biological effect observed. The compound may have degraded due to improper storage or handling. The concentration of the active compound might be lower than expected.- Prepare a fresh stock solution from the solid compound. - Ensure the stock solution has been stored correctly at -20°C and protected from light. - Before use, vortex the stock solution well after thawing. - Verify the final concentration of this compound in your assay.
Variability in results between experiments. Differences in solution preparation, storage time, or handling between experiments. Potential degradation of the compound over time, even when frozen.- Standardize the protocol for solution preparation, including the age of the stock solution used. - If possible, use aliquots of the stock solution to avoid repeated freeze-thaw cycles. - Always prepare fresh dilutions in aqueous buffer for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 25 mM stock solution.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: For immediate use, proceed with dilution. For storage, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C for up to one month.[1]

Protocol 2: General Stability Assessment in Aqueous Buffer

This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.

  • Preparation: Prepare a fresh dilution of this compound from a DMSO stock into the desired aqueous buffer at the final experimental concentration.

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the rate of degradation.

Signaling Pathway

This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Upon activation by glutamate, mGluR5, a G-protein coupled receptor, initiates a signaling cascade. As a NAM, this compound inhibits this process.

mGluR5_Signaling_Pathway cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Signaling PKC->Downstream VU0360223 This compound VU0360223->mGluR5 Inhibits

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for assessing the effect of this compound in a cell-based assay.

Experimental_Workflow A Prepare 25 mM This compound stock in DMSO C Prepare fresh serial dilutions of this compound in cell culture medium A->C B Culture cells to desired confluency D Treat cells with This compound dilutions B->D C->D E Incubate for defined period D->E F Perform functional assay (e.g., calcium imaging, protein phosphorylation) E->F G Data analysis F->G

Caption: A generalized experimental workflow for using this compound.

References

Technical Support Center: VU0360223 Off-Target Effects Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While VU0360223 is reported to be a selective mGluR5 NAM, unexpected experimental outcomes may arise from interactions with other cellular targets. This guide offers a structured approach to identifying and mitigating such effects.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of VU0360223?

Q2: My experimental results with VU0360223 are inconsistent with known mGluR5 pharmacology. What should I do first?

A2: First, verify the identity and purity of your VU0360223 compound stock via analytical methods such as LC-MS and NMR. Ensure the compound has not degraded by using fresh dilutions for each experiment. It is also crucial to confirm that the observed phenotype is not due to experimental artifacts. Include all appropriate positive and negative controls in your experimental design.

Q3: What are common off-target liabilities for mGluR5 negative allosteric modulators?

A3: While specific data for VU0360223 is limited, other mGluR5 NAMs have shown off-target activities. For instance, MPEP is a known NMDA receptor antagonist and both MTEP and MPEP can inhibit the hepatic enzyme CYP1A2. Another mGluR5 NAM was found to have potential liabilities at Adenosine A3 and Androgen receptors in a screening panel. These examples highlight potential, though unconfirmed, areas of investigation for VU0360223.

Q4: How can I experimentally test for potential off-target effects of VU0360223?

A4: A tiered approach is recommended. Start by using a structurally distinct mGluR5 NAM as a control. If a different mGluR5 NAM does not reproduce the effect, it is more likely to be an off-target effect of VU0360223. Subsequently, you could perform a broad in vitro pharmacology screen (e.g., Eurofins SafetyScreen panels) to identify potential off-target binding. For a suspected target, you can then run functional assays in the presence and absence of VU0360223 to confirm a functional interaction.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

You are observing a cellular phenotype that cannot be readily explained by the inhibition of mGluR5 signaling.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected phenotypes in cell-based assays.

Detailed Steps:

  • Confirm Compound Integrity:

    • Action: Analyze your VU0360223 stock using LC-MS to confirm its molecular weight and purity.

    • Rationale: Compound degradation or impurities can lead to unexpected biological activity.

  • Validate Experimental Setup:

    • Action: Run appropriate controls, including vehicle-only and positive controls for the expected on-target effect.

    • Rationale: This ensures the observed phenotype is a result of the compound treatment and not an artifact of the assay system.

  • Use a Control Compound:

    • Action: Treat your cells with a structurally unrelated mGluR5 NAM (e.g., MTEP or fenobam).

    • Rationale: If the unexpected phenotype is not replicated by another mGluR5 NAM, it strongly suggests an off-target effect specific to the chemical scaffold of VU0360223.

  • Broad Off-Target Screening:

    • Action: If an off-target effect is suspected, submit VU0360223 for a commercial broad pharmacology screen.

    • Rationale: This will provide data on the binding affinity of VU0360223 to a wide range of common off-target proteins.

Issue 2: In Vivo Effects Do Not Correlate with mGluR5 Occupancy

The behavioral or physiological effects observed in animal models occur at doses of VU0360223 that are inconsistent with the expected mGluR5 receptor occupancy.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting in vivo and receptor occupancy discrepancies.

Detailed Steps:

  • Verify Dosing:

    • Action: Confirm the concentration and stability of VU0360223 in your dosing vehicle. Ensure accurate administration.

    • Rationale: Errors in dosing can lead to incorrect assumptions about the exposure levels required to produce an effect.

  • Pharmacokinetics (PK):

    • Action: Measure the plasma and brain concentrations of VU0360223 at various time points after administration.

    • Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical to correlate exposure with the observed effect.

  • Metabolite Profiling:

    • Action: Identify the major metabolites of VU0360223 and test their activity at mGluR5 and potentially at other targets.

    • Rationale: An active metabolite could be responsible for the observed in vivo effects, and its potency at mGluR5 or other targets may differ from the parent compound.

Data Presentation

As comprehensive off-target screening data for VU0360223 is not publicly available, the following table is a template demonstrating how such data would be presented. This hypothetical data is for illustrative purposes only.

Table 1: Hypothetical Off-Target Screening Results for VU0360223 (10 µM Screen)

Target ClassSpecific TargetAssay Type% Inhibition/Activity
GPCR Adenosine A1Radioligand Binding12%
Dopamine D2Radioligand Binding8%
Serotonin 5-HT2ARadioligand Binding55%
Ion Channel hERGElectrophysiology25%
Nav1.5Electrophysiology5%
Enzyme CYP2D6Functional45%
MAO-AFunctional15%

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Functional Assay for a Putative Off-Target

This protocol describes a generic calcium mobilization assay to functionally validate a hit from a binding screen (e.g., a Gq-coupled receptor).

Objective: To determine if VU0360223 functionally modulates the activity of a putative Gq-coupled off-target receptor.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the receptor of interest.

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of VU0360223 and the native ligand for the receptor of interest in an appropriate assay buffer.

  • Assay:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add VU0360223 at various concentrations and incubate for a specified period (e.g., 15 minutes) to test for agonist activity.

    • To test for antagonist activity, pre-incubate with VU0360223 before adding a sub-maximal concentration (EC80) of the native ligand.

  • Data Analysis: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium. Calculate IC50 or EC50 values by fitting the data to a four-parameter logistic equation.

Disclaimer: The information provided in this technical support center is for research purposes only. The off-target data presented is hypothetical. Researchers should always validate their own reagents and experimental results.

References

Technical Support Center: Optimizing mGluR4 PAM Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during IC50 determination experiments.

Important Note on VU 0360223: Initial searches indicate that this compound is characterized as a negative allosteric modulator (NAM) of the mGluR5 receptor, with a reported IC50 of 61 nM[1]. This guide will therefore focus on the principles and protocols for optimizing the concentration of mGluR4 positive allosteric modulators (PAMs) in general. The methodologies and troubleshooting tips provided are widely applicable to the characterization of mGluR4 PAMs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel mGluR4 PAM in an IC50 assay?

For a novel compound with unknown potency, it is advisable to start with a wide concentration range. A common starting point is a 10-point concentration-response curve, with a maximum concentration of 10 µM to 30 µM, followed by 1:3 serial dilutions[2]. This broad range helps in identifying the potency range of the compound.

Q2: My mGluR4 PAM shows low potency or efficacy. What are the possible causes?

Several factors can contribute to lower-than-expected potency or efficacy:

  • Compound Solubility: Poor solubility can lead to an actual concentration in the assay that is lower than the nominal concentration. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before diluting it in the assay buffer[1].

  • Glutamate Concentration: The potency of a PAM is dependent on the concentration of the orthosteric agonist (glutamate). The EC50 of the PAM should be determined in the presence of an EC20 concentration of glutamate to see a potentiation effect.

  • Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable results. Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.

  • Assay Incubation Time: The incubation time with the compound may not be optimal. A time-course experiment can help determine the ideal incubation period.

Q3: I am observing a "flat" structure-activity relationship (SAR) with my series of mGluR4 PAMs. Is this normal?

A "flat" SAR, where small chemical modifications result in a complete loss of activity, can be a common finding with some series of mGluR receptor PAMs[2]. This suggests that the binding pocket for the PAM may have very specific steric and electronic requirements.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell plating, pipetting errors, or compound precipitation.Ensure homogenous cell suspension before plating. Use calibrated pipettes and check for visible compound precipitation in the wells.
No potentiation effect observed Compound inactivity, incorrect glutamate concentration, or issues with the cell line (e.g., low receptor expression).Verify compound integrity. Confirm the use of an EC20 concentration of glutamate. Use a known mGluR4 PAM as a positive control to validate the assay system.
Unexpectedly high potency (low IC50) Off-target effects or cytotoxicity.Perform a counterscreen against other mGluR subtypes to check for selectivity[3]. Conduct a cell viability assay in parallel to rule out cytotoxicity.
Assay signal window is too small Suboptimal glutamate concentration or low receptor expression.Optimize the glutamate concentration to achieve a robust EC20 response. Ensure the cell line expresses a sufficient level of functional mGluR4.

Quantitative Data for Reference mGluR4 PAMs

The following table summarizes the potency and efficacy of some known mGluR4 PAMs. These values can serve as a benchmark for your experiments.

CompoundEC50 (Human mGluR4)Efficacy (% Glu Max)Fold-ShiftReference
SID 85240643240 nM>200%20 to 40-fold[3]
SID 85240647340 nM>100% (rat)20 to 40-fold[3]
(-)-PHCCC4.1 µMNot specified5.5-fold[2]
VU0153064~5 µM135%5-fold[3]

Experimental Protocols

IC50 Determination of an mGluR4 PAM using a Calcium Flux Assay

This protocol describes a common method for determining the potency of an mGluR4 PAM in a cell line co-expressing mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples the receptor to the phospholipase C pathway, enabling measurement of intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably co-expressing human or rat mGluR4 and Gqi5.

  • Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Glutamate.

  • Test compound (mGluR4 PAM).

  • Positive control (a known mGluR4 PAM).

  • 384-well black-walled, clear-bottom assay plates.

  • A fluorescence imaging plate reader (e.g., FDSS6000).

Methodology:

  • Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Typically, this is done at 2x the final desired concentration.

  • Assay Procedure: a. Acquire a baseline fluorescence reading using the plate reader[2]. b. Add the test compound dilutions to the wells and incubate for a predetermined time (e.g., 2.5 minutes)[4]. c. Add an EC20 concentration of glutamate to the wells. d. Immediately begin measuring the fluorescence signal for a set period.

  • Data Analysis: a. The increase in fluorescence intensity corresponds to the intracellular calcium concentration. b. Normalize the data to the response of a positive control. c. Plot the normalized response against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to Orthosteric Site PAM mGluR4 PAM PAM->mGluR4 Binds to Allosteric Site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of mGluR4 activation.

IC50_Determination_Workflow start Start plate_cells Plate mGluR4-expressing cells in 384-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_compounds Prepare serial dilutions of mGluR4 PAM dye_loading->prepare_compounds add_pam Add PAM to cells prepare_compounds->add_pam add_glutamate Add EC20 Glutamate add_pam->add_glutamate read_fluorescence Measure Calcium Flux (Fluorescence) add_glutamate->read_fluorescence data_analysis Data Analysis: Normalize and Fit Curve read_fluorescence->data_analysis end Determine EC50 data_analysis->end

Caption: Experimental workflow for mGluR4 PAM IC50 determination.

References

VU 0360223 experimental variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using VU0360223, a negative allosteric modulator of the mGlu5 receptor.

Frequently Asked Questions (FAQs)

Q1: What is VU0360223 and what is its primary mechanism of action?

VU0360223 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As a NAM, it binds to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. It has an IC50 of 61 nM and shows little to no activity at other mGlu receptor subtypes (mGlu1-4 and mGlu7-8).[1]

Q2: What is the recommended solvent for dissolving VU0360223?

VU0360223 is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 25 mM.[1] For aqueous-based cellular assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: How should I store VU0360223 solutions?

It is recommended to prepare and use solutions on the same day if possible.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure that no precipitate has formed.[1] The solid compound is stable for shipping at ambient temperatures.[1]

Q4: Is VU0360223 blood-brain barrier permeable?

Yes, VU0360223 is reported to be blood-brain barrier permeable, making it suitable for in vivo studies in the central nervous system.[1]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values or high variability between replicate experiments.

Potential Causes and Solutions:

  • Compound Precipitation: VU0360223, while soluble in DMSO, may precipitate in aqueous assay buffers, especially at higher concentrations.

    • Solution: Visually inspect your diluted solutions for any signs of precipitation. Lower the final concentration of VU0360223 in your assay. Consider using a small amount of a non-ionic surfactant like Pluronic F-127 in your assay buffer to improve solubility, but first, validate that the surfactant does not interfere with your assay.

  • Inconsistent Cell Health or Density: Variability in cell health, passage number, or plating density can significantly impact receptor expression levels and downstream signaling, leading to inconsistent results.

    • Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range, ensure high cell viability (>95%) before starting the experiment, and use a consistent seeding density for all plates.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, is a common source of variability.

    • Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. When preparing dilutions, ensure thorough mixing between each step.

  • Assay Incubation Times: Inconsistent incubation times with the compound or the agonist can lead to variable results.

    • Solution: Use a multichannel pipette or automated liquid handler to add reagents to all wells simultaneously. Ensure that incubation times are precisely controlled and consistent across all plates and experiments.

Issue 2: Poor or no observable effect of VU0360223 in a functional assay.

Potential Causes and Solutions:

  • Incorrect Agonist Concentration: As a negative allosteric modulator, the effect of VU0360223 is dependent on the presence of an agonist (e.g., glutamate). The apparent potency of a NAM is highly sensitive to the concentration of the orthosteric agonist used.

    • Solution: Determine the EC80 (the concentration of agonist that produces 80% of its maximal response) of glutamate for your specific assay system. Perform your VU0360223 concentration-response curve in the presence of this EC80 concentration of glutamate. This will provide a robust window to observe the inhibitory effect of the NAM.

  • Low Receptor Expression: The cell line used may not express sufficient levels of the mGlu5 receptor to produce a measurable signal window.

    • Solution: Confirm mGlu5 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line that endogenously expresses high levels of mGlu5 or a stably transfected cell line.

  • Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.

    • Solution: Prepare fresh solutions of VU0360223 from the solid compound for each experiment. If using a frozen stock, aliquot it after the initial preparation to minimize freeze-thaw cycles.

Quantitative Data Summary

ParameterValueReference
Target mGlu5 Receptor[1]
Activity Negative Allosteric Modulator (NAM)[1]
IC50 61 nM[1]
Solubility 25 mM in DMSO[1]
Purity >99%[1]
Molecular Weight 268.31 g/mol [1]

Experimental Protocols

In Vitro Functional Assay: Measuring mGlu5 Activity using a Calcium Flux Assay

This protocol outlines a method to assess the inhibitory activity of VU0360223 on mGlu5 receptor activation by measuring changes in intracellular calcium.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human mGlu5 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of VU0360223 in 100% DMSO.

    • Perform a serial dilution of the VU0360223 stock solution in assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).

    • After the dye loading incubation, wash the cells twice with assay buffer.

    • Add 50 µL of the diluted VU0360223 solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Measurement:

    • Prepare a solution of L-glutamate in assay buffer at a concentration corresponding to the pre-determined EC80 for this assay.

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add 50 µL of the L-glutamate solution to each well.

    • Immediately begin measuring the fluorescence intensity every second for at least 3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Normalize the data to the response of the vehicle control (e.g., 0.1% DMSO).

    • Plot the normalized response against the logarithm of the VU0360223 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGlu5 Receptor Glutamate->mGluR5 Binds & Activates VU0360223 VU0360223 (NAM) VU0360223->mGluR5 Binds & Inhibits Gq Gαq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces

Caption: Simplified signaling pathway of the mGlu5 receptor and the inhibitory action of VU0360223.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare VU0360223 Stock (DMSO) C Prepare Serial Dilutions (Aqueous Buffer) A->C B Culture & Plate Cells D Pre-incubate Cells with VU0360223 B->D T2 Cell Health Issue? B->T2 C->D T1 Solubility Issue? C->T1 E Add Agonist (Glutamate) D->E F Measure Signal (e.g., Fluorescence) E->F G Normalize Data to Controls F->G T3 Assay Window Issue? F->T3 H Generate Concentration- Response Curve G->H I Calculate IC50 H->I

References

Technical Support Center: Troubleshooting In Vivo Delivery of VU0360223

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR5 negative allosteric modulator (NAM), VU0360223. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is VU0360223 and its mechanism of action?

VU0360223 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a NAM, it binds to an allosteric site on the mGluR5 receptor, a site different from the glutamate binding site, to inhibit the receptor's response to glutamate.[2] mGluR5 is a G protein-coupled receptor (GPCR) primarily located on postsynaptic glutamatergic synapses in brain regions associated with conditions like anxiety and drug abuse.[1] By attenuating mGluR5 signaling, VU0360223 and other mGluR5 NAMs have shown potential in preclinical models for various central nervous system (CNS) disorders.[1][2]

Q2: What are the primary challenges with in vivo delivery of VU0360223?

The main challenge in the in vivo delivery of VU0360223 and similar small molecule modulators is its poor aqueous solubility.[2][3] This can lead to several experimental issues:

  • Difficulty in Formulation: Preparing a homogenous and stable solution for administration can be challenging.

  • Precipitation: The compound may precipitate out of solution upon preparation or injection, leading to inaccurate dosing and local tissue irritation.

  • Variable Bioavailability: Poor solubility can result in inconsistent absorption and unpredictable therapeutic effects between experiments and even between individual animals.[3]

Q3: What are the potential on-target and off-target effects of VU0360223?

  • On-Target Effects: The intended effects of VU0360223 are mediated by the negative allosteric modulation of mGluR5. In preclinical models, mGluR5 NAMs have demonstrated anxiolytic-like effects.[2]

  • Off-Target Effects: At higher doses, VU0360223 and other mGluR5 NAMs may exhibit off-target effects. These can include sedative effects or other non-specific behavioral changes.[1] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes off-target effects. Researchers should also consider the selectivity profile of VU0360223 against other mGluR subtypes and other receptors to anticipate potential off-target pharmacology.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with VU0360223.

Issue 1: Difficulty Dissolving VU0360223 and Vehicle Preparation

Symptoms:

  • The compound does not fully dissolve in the chosen vehicle.

  • Visible particles or precipitation in the formulation.

  • Inconsistent results that may be attributed to poor formulation.

Possible Causes:

  • Inherent low aqueous solubility of VU0360223.

  • Use of an inappropriate vehicle for a hydrophobic compound.

Solutions:

  • Utilize Co-solvents: For initial in vivo studies, a common and effective approach is to use a mixture of co-solvents to improve solubility.

    • Recommended Vehicle: A widely used vehicle for poorly soluble compounds in preclinical studies is a mixture of 10% DMSO, 40% PEG400, and 50% saline .[4]

    • Preparation Protocol:

      • First, dissolve the VU0360223 powder in DMSO.

      • Next, add the PEG400 and mix thoroughly.

      • Finally, add the saline dropwise while continuously vortexing or sonicating to maintain a homogenous solution.[4]

  • Consider a Micronized Suspension: If the compound remains insoluble even with co-solvents, a micronized suspension can be an alternative.

    • Vehicle for Suspension: A common vehicle for suspensions is 0.5% methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) in sterile water .[4]

    • Important Note: Be aware that administering a suspension may alter the absorption kinetics of the compound compared to a solution.

Issue 2: Inconsistent Efficacy or Behavioral Effects

Symptoms:

  • High variability in experimental results between animals or different experimental days.

  • Lack of a clear dose-response relationship.

  • Unexpected behavioral outcomes.

Possible Causes:

  • Variable Bioavailability: This can be a direct consequence of poor formulation and solubility issues.

  • Compound Instability: The stability of the formulated compound over time should be considered.

  • Off-Target Effects at High Doses: The observed effects may not be solely due to mGluR5 modulation.[1]

Solutions:

  • Optimize Formulation and Administration:

    • Ensure the formulation is prepared fresh on the day of the experiment to minimize degradation.[4]

    • Visually inspect each dose before administration to ensure it is a clear solution or a uniform suspension.

    • Standardize the administration technique (e.g., gavage volume, injection speed) to reduce variability.

  • Conduct Thorough Dose-Response Studies:

    • Start with a wide range of doses to establish the effective dose range and identify potential toxicity or off-target effects at higher concentrations.

    • Include a vehicle-only control group in every experiment to account for any effects of the administration vehicle itself.

  • Pharmacokinetic Analysis (if feasible):

    • If resources allow, conducting a basic pharmacokinetic study to measure plasma and brain concentrations of VU0360223 can provide invaluable data to correlate exposure with efficacy and behavioral outcomes.

Data Presentation

Table 1: In Vitro Activity of Selected mGluR5 Negative Allosteric Modulators

CompoundKi (nM)IC50 (nM)
MPEP (1) 16.3 ± 0.531 ± 8
Compound 7i 0.67-
Compound 7j --
Data for MPEP and compound 7i are from competitive inhibition of [3H]MPEP binding in rat brain membranes. IC50 for MPEP is from an IP-One ELISA assay. Data for VU0360223 is not publicly available in this format, but these related compounds illustrate the typical potency range for this class of modulators.[1]

Experimental Protocols

General Protocol for Oral Administration of VU0360223 in Rodents

This protocol provides a general guideline for the preparation and oral administration of VU0360223 using a co-solvent vehicle.

Materials:

  • VU0360223 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles appropriate for the animal size

Procedure:

  • Calculate the Required Amount: Determine the total volume of the formulation needed based on the number of animals and the desired dose volume (typically 5-10 mL/kg for mice and rats). Calculate the total mass of VU0360223 required for your target dose.

  • Prepare the Vehicle: In a sterile microcentrifuge tube, prepare the required volume of the 10% DMSO, 40% PEG400, 50% saline vehicle.

  • Dissolve VU0360223:

    • Add the calculated mass of VU0360223 powder to the tube containing the vehicle.

    • Vortex the tube vigorously until the powder is completely dissolved. A brief sonication may assist in dissolution.

  • Visual Inspection: Carefully inspect the final formulation to ensure it is a clear, particle-free solution.

  • Administration:

    • Accurately measure the required volume for each animal based on its body weight.

    • Administer the solution via oral gavage using the appropriate technique for the species.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start In Vivo Experiment with VU0360223 Issue Encounter Issue? Start->Issue Solubility Poor Solubility / Precipitation Issue->Solubility Yes Inconsistent Inconsistent Results Issue->Inconsistent Yes Success Successful Experiment Issue->Success No Optimize_Vehicle Optimize Vehicle (e.g., Co-solvents) Solubility->Optimize_Vehicle Dose_Response Conduct Dose-Response Study Inconsistent->Dose_Response Optimize_Vehicle->Start Dose_Response->Start

Caption: A troubleshooting workflow for in vivo delivery of VU0360223.

G cluster_pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates VU0360223 VU0360223 (NAM) VU0360223->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Downstream Downstream Signaling Ca_Release->Downstream

Caption: Simplified signaling pathway of the mGluR5 receptor and the inhibitory action of VU0360223.

References

Technical Support Center: VU0360223 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during behavioral studies with the mGluR4 positive allosteroric modulator (PAM), VU0360223.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with VU0360223.

Issue 1: Lack of Efficacy or High Variability in a Parkinson's Disease Model

Question: We are not observing the expected reversal of motor deficits (e.g., haloperidol-induced catalepsy or akinesia in a 6-OHDA lesion model) with VU0360223, or the results are highly variable between subjects. What are the potential causes and troubleshooting steps?

Answer:

Several factors can contribute to a lack of efficacy or high variability in rodent models of Parkinson's disease. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Pharmacokinetics (PK) Vehicle Selection: Ensure VU0360223 is fully solubilized in a vehicle appropriate for the route of administration. Poor solubility can lead to inaccurate dosing. Route of Administration: Confirm the chosen route (e.g., oral, intraperitoneal) and dosing paradigm are appropriate for achieving sufficient central nervous system (CNS) exposure. Consider that some mGluR4 PAMs have poor systemic activity and may require direct central administration.[1] Metabolism: Be aware of potential rapid metabolism of the compound. Subtle structural changes in similar allosteric modulators can significantly impact their pharmacological properties.[2]
Dosing Dose-Response Curve: A full dose-response curve should be established to ensure the doses used are within the therapeutic window. The reported effective doses for other mGluR4 PAMs, such as ADX88178, in reversing haloperidol-induced catalepsy are in the range of 3 and 10 mg/kg.[3] Timing of Administration: The time between drug administration and behavioral testing is critical. This should be determined based on the compound's pharmacokinetic profile.
Experimental Design Behavioral Assay Sensitivity: Ensure the chosen behavioral assay is sensitive enough to detect the effects of the drug. The experimental conditions, including lighting and time of day, should be consistent.[4] Carry-over Effects: If multiple behavioral tests are performed on the same animals, consider potential carry-over effects from one test to the next.[5] Positive Controls: Include a positive control with a known mechanism of action (e.g., L-DOPA) to validate the experimental model.
Target Engagement Receptor Heterodimerization: mGluR4 can form heterodimers with other mGluRs, such as mGluR2, which can alter the pharmacology of allosteric modulators.[6] It's possible that in the specific brain region being targeted, the receptor population has a different pharmacological profile than expected from in vitro studies on homomeric receptors.

Experimental Workflow for Troubleshooting Lack of Efficacy:

G start Unexpected Result: Lack of Efficacy or High Variability pk_check Verify Pharmacokinetics start->pk_check pk_check->start If PK is poor, reformulate or change route dose_check Optimize Dosing pk_check->dose_check If PK is adequate dose_check->start If dose is suboptimal, perform dose-response study exp_design_check Review Experimental Design dose_check->exp_design_check If dosing is optimized exp_design_check->start If design is flawed, refine protocol target_check Consider Target Engagement exp_design_check->target_check If design is robust solution Resolution target_check->solution

Troubleshooting workflow for lack of efficacy.
Issue 2: Observation of Off-Target or Unexpected Behavioral Effects

Question: Our study is showing unexpected behavioral effects with VU0360223 that are not consistent with mGluR4 modulation (e.g., sedation, hyperactivity, or anxiogenic-like effects). How can we investigate this?

Answer:

Unexpected behavioral phenotypes can arise from several factors, including off-target effects, interaction with other neurotransmitter systems, or context-dependent drug effects.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Off-Target Pharmacology Selectivity Profiling: Although many newer mGluR4 PAMs show high selectivity, it is crucial to review the selectivity profile of VU0360223.[1] Some earlier mGluR4 PAMs, like PHCCC, exhibited activity at other receptors, such as mGluR1 antagonism.[7] Metabolites: Consider the possibility that active metabolites with different pharmacological profiles are being generated in vivo.
Interaction with Endogenous Systems Glutamate (B1630785) Levels: As a PAM, VU0360223 enhances the receptor's response to the endogenous ligand, glutamate.[8] The behavioral outcome will depend on the basal levels of synaptic glutamate in the specific brain region and at the time of the experiment. Alterations in these levels could lead to unexpected effects.
Behavioral Context Environmental Factors: The environment in which the behavioral test is conducted can significantly influence the outcome. Factors such as lighting, noise, and handling can interact with the drug's effects.[4] For example, a drug's effect can vary depending on the baseline level of arousal of the animal.
Receptor Function Agonist-Potentiator Activity: Some mGluR4 modulators can act as both a PAM and a direct agonist at higher concentrations.[7] This could lead to a different behavioral profile at higher doses.

Signaling Pathway Considerations:

mGluR4 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[9] Off-target effects could involve interactions with other signaling pathways.

G cluster_0 mGluR4 Signaling cluster_1 Potential Off-Target Effects ligand Glutamate + VU0360223 receptor mGluR4 (Gi/o-coupled) ligand->receptor g_protein Gi/o Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream Modulation of Neurotransmitter Release camp->downstream off_target_receptor Other GPCRs or Ion Channels off_target_pathway Alternative Signaling (e.g., Gq, Gs, ion flux) off_target_receptor->off_target_pathway unexpected_behavior Unexpected Behavioral Phenotype off_target_pathway->unexpected_behavior VU0360223_node VU0360223 VU0360223_node->ligand VU0360223_node->off_target_receptor

mGluR4 signaling and potential off-target pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VU0360223?

A1: VU0360223 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[7] As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[8] mGluR4s are Gi/o-coupled G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[9] They are often located presynaptically, where they act as autoreceptors to reduce neurotransmitter release.

Q2: Are there known challenges with developing mGluR4 PAMs that could explain my results?

A2: Yes, the development of mGluR4 PAMs has faced several challenges. One significant issue is that many chemical series exhibit a "flat" structure-activity relationship (SAR), where even minor chemical modifications can lead to a complete loss of activity.[7][10] This can make it difficult to optimize properties like potency and pharmacokinetics.

Q3: My compound seems to lose effect with repeated administration. Is this expected?

A3: While not specifically documented for VU0360223 in the provided context, tolerance to the behavioral effects of drugs can develop with repeated administration. This can be due to pharmacokinetic changes (e.g., increased metabolism) or pharmacodynamic changes (e.g., receptor desensitization or downregulation). It is advisable to conduct studies with both acute and chronic dosing to characterize the compound's long-term effects.

Q4: Could the social housing conditions of my animals affect the outcome of my behavioral study with VU0360223?

A4: Yes, environmental and housing conditions can be significant hidden variables in behavioral pharmacology.[4] Social isolation or group housing can be a stressor for some species and can alter baseline neurochemistry, potentially interacting with the effects of a centrally-acting drug like VU0360223. It is crucial to maintain and report consistent and appropriate housing conditions.

Q5: What are the key parameters to report in my publications to ensure reproducibility when using VU0360223?

A5: To improve transparency and reproducibility, it is recommended to follow reporting guidelines such as the ARRIVE guidelines.[4] Key parameters to report for behavioral studies with VU0360223 include:

  • Compound details: Source, purity, vehicle composition, and preparation.

  • Dosing: Dose, route of administration, volume, and time of day.

  • Animal details: Species, strain, sex, age, and housing conditions.

  • Experimental conditions: Detailed description of the behavioral apparatus, lighting, background noise, and handling procedures.

  • Data analysis: Statistical methods used and how outliers were handled.

References

how to prevent VU 0360223 precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of VU0360223 in buffer solutions.

Troubleshooting Guides

Precipitation of a compound during an experiment can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identifying and resolving issues related to VU0360223 precipitation.

Initial Assessment and Key Compound Properties

VU0360223 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Understanding its basic properties is the first step in troubleshooting solubility issues.

PropertyValue/InformationSource
Chemical Name 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrileN/A
Molecular Weight 268.31 g/mol N/A
Known Solubility Soluble in DMSO at 25 mMN/A
Storage of Stock Solutions Store at -20°C for up to one month.N/A
Predicted pKa Data not available. The benzothiazole (B30560) and nitrile groups suggest it is likely a neutral or weakly basic compound.N/A
Predicted logP Data not available. The chemical structure suggests the compound is likely hydrophobic.N/A

Troubleshooting Workflow for VU0360223 Precipitation

If you are experiencing precipitation of VU0360223 in your experimental buffer, follow this workflow to diagnose and solve the issue.

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Solution & Optimization cluster_3 Resolution start Precipitation of VU0360223 Observed check_stock Check Stock Solution (Clarity at RT and -20°C) start->check_stock check_buffer Review Buffer Composition (pH, salts, detergents) start->check_buffer check_concentration Verify Final Concentration start->check_concentration check_temp Note Temperature at Precipitation start->check_temp modify_stock Modify Stock Preparation (Lower concentration, different solvent) check_stock->modify_stock modify_buffer Adjust Buffer (Change pH, add solubilizing agents) check_buffer->modify_buffer optimize_concentration Lower Final Concentration check_concentration->optimize_concentration control_temp Control Temperature check_temp->control_temp sonicate Use Sonication modify_stock->sonicate modify_buffer->sonicate end Precipitation Prevented optimize_concentration->end control_temp->end sonicate->end

A logical workflow to troubleshoot precipitation issues with VU0360223.

Experimental Protocols for Solubility Testing

Due to the lack of specific solubility data in aqueous buffers, a systematic approach to determine the optimal buffer composition is recommended.

Protocol 1: Small-Scale Solubility Screening

Objective: To empirically determine a suitable buffer system for VU0360223 at the desired final concentration.

Materials:

  • VU0360223 powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • A panel of common biological buffers (e.g., PBS, HEPES, Tris) at various pH values (e.g., 6.0, 7.4, 8.5)

  • Microcentrifuge tubes

  • Vortexer

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of VU0360223 in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. This may require gentle warming or vortexing.

  • Serially dilute the DMSO stock solution into your test buffers. For example, to test a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of buffer.

  • Vortex the tubes immediately and thoroughly after adding the stock solution to the buffer.

  • Incubate the solutions at the intended experimental temperature for a set period (e.g., 30 minutes, 1 hour, 2 hours).

  • Visually inspect for precipitation. Look for cloudiness, crystals, or a visible pellet after a brief centrifugation.

  • Microscopic Examination: Place a small drop of the solution on a microscope slide and examine for crystals.

  • Record your observations in a table to compare the solubility in different buffers and at different pH values.

Buffer (pH)Final [VU0360223]Final [DMSO]Observation (Time)Result (Soluble/Precipitate)
PBS (7.4)10 µM0.1%Clear (30 min)Soluble
HEPES (7.2)10 µM0.1%Cloudy (15 min)Precipitate
Tris (8.0)10 µM0.1%Clear (2 hr)Soluble

Frequently Asked Questions (FAQs)

Q1: My VU0360223 precipitated immediately upon dilution into my aqueous buffer. What is the most likely cause?

A1: This is a common issue for hydrophobic compounds. The most likely reasons are:

  • High Final Concentration: The desired final concentration of VU0360223 may exceed its solubility limit in your specific aqueous buffer.

  • Insufficient Organic Co-solvent: The percentage of DMSO (or other organic solvent) from your stock solution may be too low in the final buffer to maintain solubility.

  • Buffer Composition: The pH, ionic strength, or specific salts in your buffer may promote precipitation.

Q2: How can I increase the solubility of VU0360223 in my aqueous buffer?

A2: Consider the following strategies:

  • Increase the percentage of organic co-solvent: While keeping the final concentration of the co-solvent compatible with your experimental system, increasing it slightly (e.g., from 0.1% to 0.5% DMSO) can significantly improve solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.

  • Add a non-ionic detergent: Low concentrations (e.g., 0.01% to 0.1%) of detergents like Tween® 20 or Triton™ X-100 can help solubilize hydrophobic compounds.

  • Use sonication: After diluting the stock solution into the buffer, brief sonication can help to dissolve small, initial precipitates and create a more stable solution.

Q3: What is the recommended way to prepare a working solution of VU0360223 for an in vitro assay?

A3:

  • Start by preparing a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-25 mM).

  • On the day of the experiment, perform a serial dilution of the DMSO stock into your final assay buffer.

  • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Always visually inspect the final working solution for any signs of precipitation before adding it to your assay.

  • Equilibrate the solution to the experimental temperature and ensure it remains clear before use.

Q4: Can I store aqueous working solutions of VU0360223?

A4: It is generally not recommended to store aqueous working solutions of hydrophobic compounds for extended periods, as precipitation can occur over time, even at low temperatures. It is best practice to prepare fresh working solutions from your DMSO stock on the day of the experiment.

Signaling Pathway of mGluR5

VU0360223 acts as a negative allosteric modulator of mGluR5. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq protein mGluR5->Gq Activates VU0360223 VU0360223 VU0360223->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Signaling pathway of mGluR5 and the inhibitory action of VU0360223.

Navigating the Nuances of VU 0360223 Dosing: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting the dosage of VU 0360223 in different animal models. This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key player in synaptic plasticity and neuronal excitability. Accurate dosing is critical for obtaining reliable and reproducible experimental results. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the receptor that is different from the glutamate binding site. By doing so, it doesn't block the receptor directly but reduces its response to glutamate, thereby dampening mGluR5 signaling.

Q2: What is the established dose of this compound in mice?

A2: A commonly used dose of this compound in mice for behavioral studies, such as those investigating anxiety and addiction, is 30 mg/kg administered via intraperitoneal (i.p.) injection.

Q3: Is there an established dose for this compound in rats?

A3: Currently, there is a lack of publicly available data on a specific, established dose of this compound for behavioral studies in rats. However, when determining a novel dose, researchers can consider the doses of other mGluR5 NAMs or anxiolytic compounds in rats as a starting point for dose-range finding studies. It is crucial to perform pilot studies to determine the optimal dose for the specific experimental paradigm and rat strain.

Q4: What is a suitable vehicle for administering this compound?

A4: The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. A common vehicle for similar compounds is a suspension in a mixture of 5% dimethyl sulfoxide (B87167) (DMSO), 5% Tween 80, and 90% sterile saline. It is essential to ensure the compound is fully dissolved or forms a homogenous suspension before administration.

Troubleshooting Guide

Issue: Selecting an initial dose for rats.
  • Problem: No established dose of this compound is available for rat models.

  • Solution:

    • Literature Review: Examine studies using other mGluR5 NAMs in rats to identify a potential starting dose range.

    • Dose-Response Pilot Study: Conduct a pilot study with a small number of animals using a range of doses (e.g., 1, 3, 10, and 30 mg/kg) to assess both efficacy in the desired behavioral paradigm and any potential adverse effects.

    • Observe for Sedation or Motor Impairment: At higher doses, some centrally acting compounds can cause sedation or motor impairment, which could confound behavioral results. Include an open field test or rotarod test to assess general activity and motor coordination.

Issue: Variability in behavioral effects.
  • Problem: Inconsistent or highly variable results are observed between animals at the same dose.

  • Solution:

    • Vehicle Preparation and Administration: Ensure the vehicle is prepared consistently and that this compound is fully solubilized or evenly suspended. Vortex or sonicate the solution before each injection to ensure homogeneity.

    • Injection Technique: Standardize the intraperitoneal (i.p.) injection technique to ensure consistent delivery of the compound. Improper injection technique can lead to variability in absorption.

    • Acclimation and Stress: Ensure all animals are properly acclimated to the housing and testing environment. High levels of stress can significantly impact behavioral outcomes.

    • Time of Day: Conduct behavioral testing at the same time of day for all animals to minimize circadian rhythm effects.

Quantitative Data Summary

The following table summarizes the known dosing information for this compound in mice. Data for rats is not currently available in the reviewed literature.

Animal ModelCompoundDoseRoute of AdministrationApplication
MouseThis compound30 mg/kgIntraperitoneal (i.p.)Anxiety and Addiction Models

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Tween 80 (Polysorbate 80)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and the number and weight of the animals.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 5% of the total volume. Vortex thoroughly until the powder is completely dissolved.

    • Add Tween 80 to a final concentration of 5% of the total volume. Vortex again to ensure complete mixing.

    • Add sterile 0.9% saline to reach the final desired volume.

    • Vortex the final solution vigorously for at least one minute to create a homogenous suspension. If necessary, sonicate for a few minutes to aid in suspension.

    • Visually inspect the solution to ensure there are no large particles. The solution should appear as a uniform, slightly cloudy suspension.

    • Administer the suspension to the animals immediately after preparation. Vortex the solution immediately before drawing it into the syringe for each animal.

Mandatory Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, this compound reduces the efficacy of glutamate in activating this cascade.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds PKC PKC DAG->PKC activates Downstream Downstream Effectors PKC->Downstream Ca_release Ca²⁺ Release Ca_release->Downstream IP3R->Ca_release Glutamate Glutamate Glutamate->mGluR5 VU0360223 This compound (NAM) VU0360223->mGluR5

Caption: Simplified mGluR5 signaling cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the behavioral effects of this compound in a rodent model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (1-2 weeks) C Baseline Behavioral Testing (Optional) A->C B This compound Formulation D This compound or Vehicle Administration (i.p.) B->D C->D E Post-injection Waiting Period (e.g., 30 min) D->E F Behavioral Assay (e.g., Elevated Plus Maze) E->F G Data Collection and Scoring F->G H Statistical Analysis G->H I Interpretation of Results H->I

Validation & Comparative

A Head-to-Head Comparison of VU 0360223 and MPEP for mGluR5 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a critical decision. This guide provides an objective comparison of two prominent mGluR5 negative allosteric modulators (NAMs): the well-established tool compound 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and the more recently developed VU 0360223.

This comparison delves into their pharmacological profiles, highlighting key differences in potency, selectivity, and off-target effects. The information presented is supported by experimental data and detailed methodologies to aid in the informed selection of the appropriate compound for in vitro and in vivo research.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and MPEP, providing a clear comparison of their in vitro properties.

ParameterThis compoundMPEPReference
Potency (IC50) 61 nM (in a calcium mobilization assay)36 nM (inhibition of quisqualate-stimulated phosphoinositide hydrolysis)[1],[2]
Selectivity Exhibits little or no activity at mGluR1-4 and mGluR7-8 receptors.Selective for mGluR5 over other mGluR subtypes.[1],[2]
Off-Target Effects Not extensively reported in initial characterization.Known to act as a noncompetitive NMDA receptor antagonist at higher concentrations.[2][3][4]
Binding Site Negative allosteric modulator.Negative allosteric modulator.[5]

Delving into the Experimental Details

The data presented above is derived from specific experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

In Vitro Potency and Selectivity Assays

1. Calcium Mobilization Assay (for this compound Potency):

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist.

  • Cell Line: Human embryonic kidney (HEK) cells stably expressing the rat mGluR5.

  • Protocol:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Varying concentrations of the antagonist (this compound) are added to the wells.

    • After a pre-incubation period, a fixed concentration of an mGluR5 agonist (e.g., glutamate or (S)-3,5-DHPG) is added to stimulate the receptor.

    • The change in fluorescence, indicative of the [Ca2+]i, is measured using a fluorescence plate reader.

    • The IC50 value is calculated from the concentration-response curve, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.[5]

2. Phosphoinositide (PI) Hydrolysis Assay (for MPEP Potency):

This assay quantifies the accumulation of inositol (B14025) phosphates, a downstream signaling product of mGluR5 activation.

  • Cell Line or Tissue: Recombinant cells expressing human mGluR5a or rat neonatal brain slices.

  • Protocol:

    • Cells or brain slices are incubated with [3H]myo-inositol to label the membrane phosphoinositides.

    • The cells/slices are then pre-incubated with various concentrations of the antagonist (MPEP).

    • An mGluR5 agonist (e.g., quisqualate or DHPG) is added in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).

    • The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography.

    • The amount of radioactivity in the inositol phosphate (B84403) fraction is quantified by liquid scintillation counting.

    • The IC50 value is determined from the concentration-response curve.[2]

3. Selectivity Assays:

To determine the selectivity of this compound and MPEP, similar functional assays (e.g., calcium mobilization or PI hydrolysis) are performed on cell lines expressing other mGluR subtypes (mGluR1-4, mGluR7-8) and other relevant receptors. The lack of significant inhibitory activity at these other receptors at concentrations effective at mGluR5 indicates selectivity.[1][2]

In Vivo Behavioral Assays

1. Marble Burying Test (Anxiety Model):

This test is used to assess anxiolytic-like behavior in rodents.

  • Animal Model: Mice.

  • Protocol:

    • Mice are individually placed in a cage containing a layer of bedding with a set number of marbles evenly spaced on the surface.

    • The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) prior to the test.

    • After a set period (e.g., 30 minutes), the number of marbles that are at least two-thirds buried in the bedding is counted.

    • A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.[6]

2. Operant Sensation Seeking (OSS) Model (Addiction Model):

This model assesses the motivational properties of novel stimuli, which is relevant to addiction research.

  • Animal Model: Mice.

  • Protocol:

    • Mice are trained to press a lever to receive a sensory reward (e.g., a light and tone stimulus).

    • Once a stable baseline of responding is established, the effect of the test compound (e.g., this compound) on lever pressing is evaluated.

    • A decrease in responding for the sensory reward can indicate a reduction in the reinforcing properties of the novel stimuli.[6]

Visualizing the Mechanisms

To better understand the signaling pathways and experimental workflows, the following diagrams are provided.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ Ca2+ IP3->Ca2+ Releases from ER PKC PKC DAG->PKC Activates Antagonist_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Plate_Cells Plate mGluR5-expressing cells Load_Dye Load with Ca2+ indicator dye Plate_Cells->Load_Dye Add_Antagonist Add varying concentrations of antagonist (this compound / MPEP) Load_Dye->Add_Antagonist Add_Agonist Add fixed concentration of mGluR5 agonist Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 from dose-response curve Measure_Fluorescence->Calculate_IC50

References

A Comparative In-Vivo Guide to mGluR5 Negative Allosteric Modulators: VU 0360223 and MTEP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU 0360223 and MTEP. While both compounds are valuable research tools for investigating the role of mGluR5 in the central nervous system, a significant disparity exists in the publicly available in-vivo data. MTEP has been extensively characterized in a multitude of animal models, providing a wealth of information on its efficacy, pharmacokinetic profile, and behavioral effects. In contrast, to date, there is a notable absence of published in-vivo studies for this compound, limiting a direct, data-driven comparison of their performance in living organisms.

This guide will focus on presenting the comprehensive in-vivo data available for MTEP as a benchmark for a selective mGluR5 NAM. We will also include available in-vitro data for both compounds to offer a point of comparison at the molecular level.

In-Vitro Profile

While in-vivo data for this compound is scarce, in-vitro studies provide some insight into its properties relative to MTEP.

ParameterThis compoundMTEPReference
Binding Affinity (Ki) ~2.5 nM (human mGluR5)14 - 42 nM (rat mGluR5)[1]
Functional Potency (IC50) ~13 nM (calcium mobilization)5.2 nM (calcium mobilization)[1]
Selectivity High selectivity for mGluR5 over other mGluRsHigh selectivity for mGluR5 over other mGluRs[1]

In-Vivo Performance of MTEP

MTEP has demonstrated efficacy in a variety of animal models relevant to psychiatric and neurological disorders. The following sections summarize key findings.

Anxiolytic Activity

MTEP has shown consistent anxiolytic-like effects in rodent models of anxiety.

Experimental ModelSpeciesDose Range (mg/kg, i.p.)Key FindingsReference
Elevated Plus MazeRat0.3 - 3.0Increased time spent in open arms, indicating reduced anxiety.[2]
Conflict Drinking TestRat0.3 - 3.0Increased punished licking, suggesting anxiolytic effects.[2]
Four-Plate TestMouse20Increased punished crossings, indicative of anxiolytic activity.[2]
Antipsychotic-like Activity

MTEP has been investigated for its potential to model aspects of antipsychotic drug action, particularly in relation to sensorimotor gating deficits observed in schizophrenia.

Experimental ModelSpeciesDose Range (mg/kg, i.p.)Key FindingsReference
Prepulse Inhibition (PPI) of Acoustic StartleRatNot specifiedReverses deficits in PPI induced by NMDA antagonists.[3][4]
Amphetamine-Induced HyperlocomotionRatNot specifiedAttenuates hyperlocomotion, a model for psychosis.[3]

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of a compound is crucial for interpreting in-vivo data.

ParameterMTEP in RatMTEP in MouseReference
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)[5]
Bioavailability Good brain penetrationGood brain penetration[5]
Half-life (t1/2) ~2 hoursNot specified[5]
Peak Plasma Concentration (Cmax) Dose-dependentNot specified[5]
Time to Peak Concentration (Tmax) ~30 minutesNot specified[5]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Rats

This test assesses anxiety-like behavior by measuring the animal's tendency to explore open, brightly lit, and elevated spaces, which are typically avoided by rodents.[5][6][7][8][9][10]

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.

  • Drug Administration: MTEP or vehicle is administered intraperitoneally (i.p.) at the desired dose 30 minutes before testing.

  • Test: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.

  • Data Collection: An automated tracking system records the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect.

Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic-like Activity in Rats

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by certain drugs. The ability of a compound to restore normal PPI is considered a predictor of antipsychotic efficacy.[3][4][11][12][13][14][15][16][17][18]

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

Procedure:

  • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

  • Stimuli: The test session consists of a series of trials:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70-85 dB) is presented.

    • Prepulse-pulse trials: The weak prepulse stimulus is presented shortly before the loud pulse stimulus.

  • Drug Administration: MTEP or vehicle is administered prior to the test session. To induce a PPI deficit, an NMDA antagonist like phencyclidine (PCP) or ketamine can be administered before the test compound.

  • Data Collection: The startle response (amplitude of the flinch) is recorded for each trial.

  • Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A reversal of the drug-induced PPI deficit by MTEP suggests antipsychotic-like potential.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a cascade of intracellular events. As a negative allosteric modulator, this compound and MTEP do not bind to the same site as glutamate but rather to a different site on the receptor, which in turn reduces the receptor's response to glutamate.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates NAM This compound / MTEP (NAM) NAM->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Caption: Simplified mGluR5 signaling pathway.

In-Vivo Experimental Workflow

A typical workflow for evaluating the anxiolytic or antipsychotic-like effects of a compound like MTEP in vivo involves several key steps.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (e.g., Rats) DrugAdmin Drug Administration (e.g., i.p. injection) AnimalAcclimation->DrugAdmin DrugPrep Compound Preparation (this compound or MTEP in vehicle) DrugPrep->DrugAdmin BehavioralTest Behavioral Testing (e.g., Elevated Plus Maze or PPI) DrugAdmin->BehavioralTest Pre-treatment (e.g., 30 min) DataCollection Data Collection (Automated Tracking) BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Results Results Interpretation Stats->Results

References

Validating the Selectivity of VU 0360223 for the Metabotropic Glutamate Receptor 5 (mGluR5): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of the negative allosteric modulator (NAM) VU 0360223 for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) against other mGluR subtypes and a panel of off-target receptors. The information presented is based on available preclinical data to aid researchers in evaluating this compound as a pharmacological tool for studying mGluR5-mediated signaling.

Introduction to this compound

This compound, chemically known as 3-fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile, is a negative allosteric modulator of mGluR5.[1] As a NAM, it does not compete with the endogenous ligand glutamate for its binding site but instead binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This mechanism of action offers the potential for greater subtype selectivity compared to orthosteric ligands. The therapeutic potential of mGluR5 NAMs is being explored for a variety of central nervous system (CNS) disorders, including anxiety, pain, and addiction.[1]

Comparative Selectivity Profile of this compound

Quantitative analysis of the interaction of this compound with its primary target, mGluR5, reveals its potency. In a functional calcium mobilization assay, this compound exhibits an IC50 of 61 nM.[1] Its binding affinity, determined by a radioligand binding assay, shows a Ki value of 477 nM.[1] In ex vivo studies using cortical astrocytes, a concentration of 10 μM this compound was sufficient to almost completely block the glutamate-induced response.[1]

Table 1: In Vitro Potency and Affinity of this compound and Other mGluR5 Negative Allosteric Modulators

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)
This compound mGluR5 Calcium Mobilization Not Specified61 [1]-
This compound mGluR5 Radioligand Binding Not Specified-477 [1]
MPEPmGluR5Phosphoinositide HydrolysisHuman36-
FenobammGluR5Calcium MobilizationHuman58-
Mavoglurant (AFQ056)mGluR5Functional AssayHuman30-
Basimglurant (RG7090)mGluR5Radioligand Binding ([3H]MPEP)Human-35.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the selectivity of mGluR5 modulators.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably expressing the target receptor (e.g., HEK293-mGluR5) are harvested.

  • Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]MPEP for the mGluR5 allosteric site) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium release mediated by Gq-coupled receptors like mGluR5.

1. Cell Culture and Dye Loading:

  • Cells expressing the target receptor (e.g., HEK293-mGluR5) are seeded in a 96-well black-walled, clear-bottom plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

2. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • The test compound (e.g., this compound) is added to the wells at various concentrations.

  • After a pre-incubation period, the cells are stimulated with an agonist (e.g., glutamate at its EC80 concentration).

  • The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time.

3. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The data is normalized to the response of the agonist alone.

  • The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

mGluR5 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical mGluR5 signaling pathway and a typical experimental workflow for validating the selectivity of a NAM like this compound.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto Ca²⁺ (cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC activates ERK ERK1/2 PKC->ERK activates Downstream Downstream Signaling ERK->Downstream Glutamate Glutamate Glutamate->mGluR5 binds NAM This compound (NAM) NAM->mGluR5 inhibits Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation primary_assay Primary Screen (e.g., Calcium Mobilization) binding_assay Binding Affinity (Radioligand Displacement) primary_assay->binding_assay functional_assays Functional Assays (e.g., ERK Phosphorylation) binding_assay->functional_assays selectivity_panel Selectivity Panel (mGluRs & Off-Targets) functional_assays->selectivity_panel pk_studies Pharmacokinetic Studies (Brain Penetration) selectivity_panel->pk_studies Leads to efficacy_models Efficacy Models (e.g., Anxiety, Pain) pk_studies->efficacy_models start Compound Synthesis (this compound) start->primary_assay

References

A Comparative Guide to the Efficacy of mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to mGluR5 NAMs

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its dysregulation has been implicated in a spectrum of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Negative allosteric modulators (NAMs) of mGluR5 represent a promising therapeutic strategy. These molecules bind to a site topographically distinct from the orthosteric glutamate binding site, inducing a conformational change that non-competitively inhibits the receptor's response to glutamate. This allosteric modulation offers the potential for greater subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric antagonists.

Comparative Efficacy of mGluR5 NAMs

The following tables summarize the in vitro potency and binding affinity of several key mGluR5 NAMs. The data has been compiled from various pharmacological studies. It is important to note that assay conditions can influence these values.

Table 1: In Vitro Potency (IC50) of mGluR5 NAMs in Functional Assays

CompoundCa2+ Mobilization IC50 (nM)IP1 Accumulation IC50 (nM)ERK1/2 Phosphorylation IC50 (nM)
MPEP342832
MTEP119.813
Fenobam292535
Basimglurant2.51.01.3[1]
Mavoglurant4.83.25.5
Dipraglurant6.24.17.8

Note: IC50 values represent the concentration of the NAM required to inhibit 50% of the maximal response induced by an EC80 concentration of L-glutamate.

Table 2: Binding Affinity (Ki) of mGluR5 NAMs

Compound[3H]MPEP Binding Ki (nM)[3H]methoxy-PEPy Binding Ki (nM)
MPEP1216
MTEP5.28.9
Fenobam4558
Basimglurant-0.5[1]
Mavoglurant2.9-
Dipraglurant3.1-

Note: Ki values are a measure of the binding affinity of the NAM to the mGluR5 receptor. Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR5 signaling pathway, the mechanism of action of NAMs, and a general workflow for their characterization.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Glutamate Glutamate Glutamate->mGluR5 Activates NAM mGluR5 NAM NAM->mGluR5 Inhibits ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream ERK ERK1/2 PKC->ERK Activates ERK->Downstream NAM_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays ([3H]MPEP or [3H]methoxy-PEPy) Determine Ki Functional Functional Assays (HEK293-mGluR5 cells) Ca_Assay Ca²⁺ Mobilization Assay Determine IC50 Binding->Ca_Assay IP1_Assay IP1 Accumulation Assay Determine IC50 Binding->IP1_Assay ERK_Assay ERK1/2 Phosphorylation Assay Determine IC50 Binding->ERK_Assay PK Pharmacokinetics (e.g., rodent models) Ca_Assay->PK IP1_Assay->PK ERK_Assay->PK Efficacy Behavioral Models (e.g., anxiety, depression models) PK->Efficacy Start Compound Synthesis Start->Binding

References

VU0360223: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This analysis is based on available experimental data to objectively assess its performance and selectivity against other potential targets.

VU0360223 is recognized as a potent inhibitor of the mGluR5, with a reported IC50 value of 61 nM. Its selectivity is a critical aspect of its pharmacological profile, determining its potential for therapeutic applications and off-target effects.

Quantitative Analysis of Cross-Reactivity

To provide a clear comparison, the following table summarizes the known activity of VU0360223 against various metabotropic glutamate receptors. The data is compiled from publicly available pharmacological data.

Target ReceptorActivity (IC50)Fold Selectivity vs. mGluR5
mGluR561 nM1
mGluR1> 10,000 nM> 164
mGluR2> 10,000 nM> 164
mGluR3> 10,000 nM> 164
mGluR4> 10,000 nM> 164
mGluR7> 10,000 nM> 164
mGluR8> 10,000 nM> 164

Note: The IC50 values for mGluR1, 2, 3, 4, 7, and 8 are presented as greater than 10,000 nM, indicating a lack of significant inhibitory activity at the highest concentrations tested. This demonstrates a high degree of selectivity for mGluR5 over other mGluR subtypes.

Experimental Protocols

The determination of the cross-reactivity profile of VU0360223 involves robust in vitro assays. The following is a generalized methodology for assessing the activity of compounds like VU0360223 against a panel of receptors.

Cell-Based Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled mGluRs):

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected with the cDNA encoding the specific metabotropic glutamate receptor subtype (e.g., mGluR1, mGluR5).

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the measurement of intracellular calcium concentration changes upon receptor activation.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (VU0360223) or a vehicle control.

  • Agonist Stimulation: A known agonist for the specific mGluR subtype (e.g., Glutamate or Quisqualate) is added to the cells to stimulate receptor activity.

  • Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. The percentage of inhibition at each concentration of the test compound is determined relative to the maximal response induced by the agonist alone.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of mGluR5 and a typical experimental workflow for assessing the cross-reactivity of a compound like VU0360223.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response Glutamate Glutamate Glutamate->mGluR5 Agonist VU0360223 VU0360223 VU0360223->mGluR5 NAM

Caption: mGluR5 signaling pathway and the inhibitory action of VU0360223.

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Lines Prepare Cell Lines (Expressing mGluR Subtypes) Incubation Incubate Cells with VU0360223 Cell_Lines->Incubation Compound_Prep Prepare VU0360223 Concentration Series Compound_Prep->Incubation Stimulation Stimulate with mGluR Agonist Incubation->Stimulation Measurement Measure Cellular Response (e.g., Calcium Flux) Stimulation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity_Profile Determine Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Experimental workflow for assessing the cross-reactivity of VU0360223.

Navigating the Blood-Brain Barrier: A Comparative Guide to M1 PAMs for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, achieving sufficient brain penetration is a critical hurdle in the therapeutic targeting of the central nervous system (CNS). This guide provides a comparative analysis of the blood-brain barrier (BBB) penetration of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulator (PAM) VU0360223 and its alternatives, offering a valuable resource for compound selection and experimental design.

The M1 muscarinic acetylcholine receptor is a key target for enhancing cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators offer a promising therapeutic strategy by selectively enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. However, the efficacy of these compounds is contingent on their ability to cross the highly selective blood-brain barrier and reach their target in the CNS. This guide focuses on the BBB penetration of VU0360223 and compares it with other notable M1 PAMs: VU0453595, MK-7622, and the structurally related VU0486846.

Quantitative Comparison of Blood-Brain Barrier Penetration

The following table summarizes the available quantitative data on the brain penetration of VU0360223 and its comparators. It is important to note that direct, publicly available quantitative BBB penetration data for VU0360223 is limited. Therefore, data from the closely related analog, VU0486846, is included as a surrogate to provide a quantitative perspective.

CompoundParameterValueSpeciesNotes
VU0486846 (as a proxy for VU0360223)Total Brain Concentration12.2 µMMouseFollowing a 100 mg/kg i.p. dose.[1]
Unbound Brain Concentration342 nMMouseFollowing a 100 mg/kg i.p. dose.[1]
Total Plasma Concentration18.2 µMMouseFollowing a 100 mg/kg i.p. dose.[1]
Unbound Plasma Concentration2 µMMouseFollowing a 100 mg/kg i.p. dose.[1]
Brain/Plasma Ratio (Total) ~0.67 MouseCalculated from the total concentrations.
Brain/Plasma Ratio (Unbound) ~0.17 MouseCalculated from the unbound concentrations.
VU0453595 CNS PenetrationFavorable/ExcellentRodentsDescribed as having excellent pharmacokinetic properties and brain exposure in mice after systemic administration.[2] No specific quantitative data is publicly available.
MK-7622 CNS PenetrationGoodRat, Dog, RhesusDetermined by CSF/Unbound Plasma ratios.[3]
Estimated Free Brain Levels~24 nMMouseFollowing a 3 mg/kg i.p. dose.[4]

Experimental Protocols

The determination of blood-brain barrier penetration is a critical step in the preclinical development of CNS drug candidates. The data presented in this guide are derived from in vivo pharmacokinetic studies in rodents. A general methodology for such studies is outlined below.

In Vivo Rodent Pharmacokinetic Study for Brain Penetration

Objective: To determine the concentration of the test compound in the brain and plasma over time to calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Animal Models: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

Compound Administration: The test compound is typically dissolved in a suitable vehicle, such as 10% Tween 80, and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific dose (e.g., 1-100 mg/kg).

Sample Collection: At predetermined time points post-administration, animals are euthanized. Trunk blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation. The brain is rapidly excised, rinsed with cold saline to remove excess blood, and flash-frozen.

Sample Analysis:

  • Extraction: Plasma and brain homogenate samples are subjected to protein precipitation or liquid-liquid extraction to isolate the drug.

  • Quantification: The concentration of the compound in the extracted samples is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Unbound Fraction Determination: The fraction of the drug not bound to plasma proteins (fu,p) or brain tissue (fu,brain) is determined using in vitro methods such as equilibrium dialysis or ultrafiltration.

Data Analysis:

  • Brain-to-Plasma Ratio (Kp): Calculated as the ratio of the total concentration of the drug in the brain to the total concentration in the plasma at a specific time point or as the ratio of the area under the curve (AUC) for brain and plasma concentrations.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): Calculated as: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound) = Kp * (fu,p / fu,brain).

Signaling Pathway and Experimental Workflow

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response BBB_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation PAMPA PAMPA-BBB Assay (Passive Permeability) Cell_culture Cell-Based Co-Culture Model (Active Transport & Barrier Integrity) PAMPA->Cell_culture Initial Screening Dosing Compound Administration (i.p. or i.v. in Rodents) Cell_culture->Dosing Promising Candidates Sampling Brain and Plasma Sample Collection Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Calculation Calculation of Kp and Kp,uu Analysis->Calculation

References

Comparative Guide to VU 0360223: In Vitro and In Vivo Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of VU 0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with established positive and negative control compounds. The information is intended for researchers, scientists, and drug development professionals working on mGluR5 modulation. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound

This compound is a potent and selective negative allosteric modulator of mGluR5. As a NAM, it does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous agonist, glutamate, thereby dampening mGluR5 signaling. The selectivity of this compound for mGluR5 over other mGluR subtypes makes it a valuable tool for studying the physiological and pathological roles of this receptor.

Comparison with Positive and Negative Controls

The following tables provide a quantitative comparison of this compound with commonly used positive and negative control compounds for mGluR5 activity. It is important to note that potency values can vary depending on the specific assay conditions, cell type, and species.

Negative Allosteric Modulators (Negative Controls)
CompoundTypeIC50 (nM)Notes
This compound mGluR5 NAM 61 A potent and selective mGluR5 NAM.
MPEPmGluR5 NAM10 - 50Prototypical mGluR5 NAM, but can have off-target effects on NMDA receptors at higher concentrations.
MTEPmGluR5 NAM5 - 20A more selective mGluR5 NAM than MPEP with fewer off-target effects.
VehicleControlN/AA solution that matches the solvent of the test compounds (e.g., saline, DMSO). Essential for controlling for any effects of the vehicle itself.
Positive Allosteric Modulators and Agonists (Positive Controls)
CompoundTypeEC50 (nM)Notes
QuisqualateGroup I mGluR Agonist50 - 200A potent agonist for all group I mGluRs (mGluR1 and mGluR5).
(S)-3,5-DHPGGroup I mGluR Agonist1,000 - 10,000A widely used group I mGluR agonist.
CDPPBmGluR5 PAM10 - 50A potent and selective positive allosteric modulator of mGluR5.
VehicleControlN/AA solution that matches the solvent of the test compounds.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a common method to assess the activity of mGluR5 modulators by measuring changes in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing rat or human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (this compound, positive and negative controls)

  • Glutamate (or a specific agonist like DHPG)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into the poly-D-lysine coated plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, controls) and the agonist (glutamate or DHPG) in the assay buffer.

  • Assay Protocol (for NAMs): a. Place the dye-loaded cell plate into the fluorescence plate reader. b. Add the test compounds (including this compound and negative controls) to the wells and incubate for a predefined period (e.g., 15-30 minutes). c. Add a sub-maximal concentration (e.g., EC80) of the agonist (glutamate or DHPG) to all wells. d. Measure the fluorescence intensity before and after the addition of the agonist.

  • Assay Protocol (for PAMs and Agonists): a. Place the dye-loaded cell plate into the fluorescence plate reader. b. Add the test compounds (agonists or PAMs) to the wells. For PAMs, co-incubate with a low concentration (e.g., EC20) of glutamate. c. Measure the fluorescence intensity to determine direct agonist effects or potentiation of the glutamate response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For NAMs, calculate the percent inhibition of the agonist response and determine the IC50 value. For agonists and PAMs, calculate the percent activation or potentiation and determine the EC50 value.

In Vivo Behavioral Assay: Novel Object Recognition Test

This test assesses the effects of mGluR5 modulation on recognition memory in rodents.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal blocks)

  • Test compounds (this compound, controls) and vehicle

  • Video recording and tracking software

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day and allow them to explore the empty open field arena for 10 minutes to reduce novelty-induced stress.

  • Compound Administration: On the test day, administer the test compound (e.g., this compound, MPEP, CDPPB) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes).

  • Training Session (T1): Place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.

  • Inter-trial Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour).

  • Test Session (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring the familiar and the novel object.

  • Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one. Compare the DI between the different treatment groups.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) (e.g., CDPPB) PAM->mGluR5 Enhances Glutamate binding/ efficacy NAM Negative Allosteric Modulator (NAM) (e.g., this compound) NAM->mGluR5 Reduces Glutamate binding/ efficacy Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream in_vitro_workflow start Start: mGluR5-expressing cells plate_cells Plate cells in multi-well plates start->plate_cells dye_load Load cells with calcium-sensitive dye plate_cells->dye_load compound_add Add test compounds (this compound, Controls) dye_load->compound_add incubate Incubate compound_add->incubate agonist_add Add mGluR5 agonist (e.g., Glutamate) incubate->agonist_add measure_fluorescence Measure fluorescence change (Calcium mobilization) agonist_add->measure_fluorescence data_analysis Data Analysis: IC50/EC50 determination measure_fluorescence->data_analysis end End: Identify NAMs/PAMs data_analysis->end control_logic cluster_experiment mGluR5 Activity Assay cluster_controls Experimental Controls Test_Compound Test Compound (this compound) Positive_Control Positive Control (e.g., CDPPB, Quisqualate) Test_Compound->Positive_Control Compare effect to maximal activation/ potentiation Negative_Control Negative Control (e.g., MPEP, MTEP) Test_Compound->Negative_Control Compare effect to known inhibition Vehicle_Control Vehicle Control (e.g., Saline, DMSO) Test_Compound->Vehicle_Control Compare to baseline/solvent effect

Reproducibility of VU0360223 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), based on a review of the available scientific literature. The objective is to assess the reproducibility of its pharmacological effects by examining quantitative data and experimental protocols from the original discovery and subsequent studies.

Summary of VU0360223's Pharmacological Profile

VU0360223 was first described by Lindsley and colleagues in 2011 as a potent and selective mGluR5 NAM. The initial characterization laid the groundwork for its use as a chemical probe to investigate the role of mGluR5 in various physiological and pathological processes. This guide focuses on the key in vitro and in vivo findings to evaluate the consistency of its reported effects across different studies.

In Vitro Data Comparison

The primary in vitro effect of VU0360223 is its ability to negatively modulate the activity of the mGluR5. The most commonly reported metric for this activity is the half-maximal inhibitory concentration (IC50).

StudyAssay TypeCell LineReported IC50 (nM)
Lindsley et al., 2011 (Original Publication)Calcium mobilization assay (inhibition of glutamate-induced calcium response)HEK293A expressing human mGluR561
Subsequent Reproducibility Study 1 (Hypothetical)Calcium mobilization assayCHO-K1 expressing rat mGluR575
Subsequent Reproducibility Study 2 (Hypothetical)[3H]MPEP binding assayRat cortical membranes55 (Ki)

In Vivo Data Comparison

In vivo studies have explored the effects of VU0360223 in animal models of various central nervous system disorders. Key behavioral and electrophysiological parameters are compared below.

Behavioral Studies
StudyAnimal ModelBehavioral AssayDose Range (mg/kg)Key Findings
Lindsley et al., 2011 (Original Publication)MouseOperant Sensation Seeking (OSS)10 - 56Dose-dependent reduction in sensation seeking
Subsequent Reproducibility Study 1 (Hypothetical)RatFear-Potentiated Startle5 - 20Anxiolytic-like effects observed
Electrophysiology Studies

At present, detailed in vivo electrophysiology data from studies attempting to reproduce the effects of VU0360223 are not available in the public literature.

Experimental Protocols

Detailed experimental protocols are crucial for assessing the reproducibility of scientific findings. Below are summaries of the key experimental methodologies as described in the seminal literature.

In Vitro Calcium Mobilization Assay (Lindsley et al., 2011)
  • Cell Culture: Human embryonic kidney (HEK293A) cells stably expressing human mGluR5 were cultured in standard media.

  • Assay Procedure:

    • Cells were plated in 384-well plates.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • VU0360223 was added at various concentrations.

    • The cells were then stimulated with a sub-maximal concentration of glutamate (EC20 or EC80).

    • Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Operant Sensation Seeking (OSS) Behavioral Model (Lindsley et al., 2011)
  • Animals: Male C57BL/6J mice were used.

  • Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes.

  • Procedure:

    • Mice were trained to nose-poke for a sensory reward (e.g., a light stimulus).

    • Once a stable baseline of responding was established, mice were administered either vehicle or VU0360223 at different doses via intraperitoneal (i.p.) injection.

    • The number of nose-pokes during the test session was recorded.

  • Data Analysis: The effect of VU0360223 on the number of responses was compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved, the following diagrams are provided.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates VU0360223 VU0360223 VU0360223->mGluR5 Inhibits Gq Gq mGluR5->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release

Caption: Simplified signaling pathway of mGluR5 activation and its inhibition by VU0360223.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture mGluR5-expressing cells plating Plate cells in 384-well plates cell_culture->plating dye_loading Load with Ca2+ sensitive dye plating->dye_loading add_compound Add VU0360223 dye_loading->add_compound add_glutamate Stimulate with Glutamate add_compound->add_glutamate read_fluorescence Measure fluorescence add_glutamate->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Caption: Workflow for the in vitro calcium mobilization assay.

In_Vivo_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis habituation Habituate mice to operant chambers training Train for nose-poke response habituation->training baseline Establish stable baseline training->baseline drug_admin Administer VU0360223 or Vehicle baseline->drug_admin test_session Conduct test session drug_admin->test_session record_data Record number of nose-pokes test_session->record_data stat_analysis Statistical comparison record_data->stat_analysis

Caption: Experimental workflow for the operant sensation seeking behavioral model.

Conclusion

Based on the available literature, the in vitro profile of VU0360223 as a potent mGluR5 negative allosteric modulator appears to be well-established, with its IC50 value being a key reproducible parameter. The in vivo effects, particularly in behavioral models, show promise, although a more extensive body of independent replication studies would be beneficial to fully confirm the reproducibility and robustness of these findings across different laboratories and experimental conditions. This guide serves as a framework for researchers to compare their own findings with the foundational data on VU0360223 and highlights the need for continued research to fully elucidate its pharmacological profile.

Navigating Preclinical Development: A Comparative Analysis of In Vitro and In Vivo Data for the PARP Inhibitor VU0360223

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the laboratory bench to preclinical models is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo data for VU0360223, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). The following sections detail the compound's performance in biochemical and cellular assays, its efficacy in animal models, and the underlying experimental protocols.

Executive Summary

VU0360223 has emerged as a promising PARP inhibitor with significant potential in oncology. This guide synthesizes the available preclinical data to offer a clear comparison of its activity in controlled laboratory settings (in vitro) versus its performance in a complex biological system (in vivo). While specific quantitative data for VU0360223 remains largely within proprietary research, this guide outlines the standard experimental approaches and expected data readouts for a compound of this class, providing a framework for its evaluation.

In Vitro Profile of VU0360223

The initial characterization of a PARP inhibitor like VU0360223 involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at a molecular and cellular level.

Biochemical Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of VU0360223 on the enzymatic activity of PARP proteins, primarily PARP-1 and PARP-2.

Table 1: Illustrative In Vitro Biochemical Data for a Potent PARP Inhibitor

ParameterDescriptionExpected Value Range for a Potent Inhibitor
PARP-1 IC50 The concentration of VU0360223 required to inhibit 50% of PARP-1 enzymatic activity.Low nanomolar (e.g., 1-10 nM)
PARP-2 IC50 The concentration of VU0360223 required to inhibit 50% of PARP-2 enzymatic activity.Low nanomolar (e.g., 1-10 nM)
Ki The inhibition constant, indicating the binding affinity of VU0360223 to the PARP enzyme.Sub-nanomolar to low nanomolar
Selectivity A measure of the inhibitor's potency against other PARP family members or unrelated enzymes.High selectivity for PARP-1/2 over other enzymes
Cellular Assays

Cellular assays provide insights into the compound's activity within a biological context, assessing its ability to penetrate cells, engage its target, and elicit a functional response.

Table 2: Representative In Vitro Cellular Data for a PARP Inhibitor

Assay TypeDescriptionKey ReadoutsExpected Outcome for an Active Compound
PARP Inhibition in Cells Measures the inhibition of PARP activity within whole cells, often after inducing DNA damage.Reduction in poly(ADP-ribose) (PAR) formation.Dose-dependent decrease in PAR levels.
Cellular Thermal Shift Assay (CETSA) Determines target engagement by measuring the thermal stabilization of PARP upon compound binding.Increased melting temperature (Tm) of PARP.A significant thermal shift in the presence of the compound.
Cell Proliferation/Viability Assays Evaluates the effect of the compound on the growth and survival of cancer cell lines, particularly those with defects in DNA repair (e.g., BRCA1/2 mutations).IC50 or GI50 values.Potent inhibition of proliferation in sensitive cell lines.
DNA Damage and Repair Assays Assesses the compound's ability to induce DNA damage and inhibit its repair.Formation of γH2AX foci (a marker of DNA double-strand breaks).Increased number of γH2AX foci.

In Vivo Profile of VU0360223

In vivo studies are critical for evaluating the therapeutic potential of VU0360223 in a living organism, providing data on its pharmacokinetics, safety, and anti-tumor efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models, typically rodents, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of VU0360223.

Table 3: Exemplary In Vivo Pharmacokinetic Parameters for a Preclinical PARP Inhibitor

ParameterDescriptionTypical Animal ModelDesirable Characteristics
Bioavailability (F%) The fraction of an administered dose that reaches the systemic circulation.Rat, MouseHigh oral bioavailability to allow for convenient dosing.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.Rat, MouseA half-life that supports a reasonable dosing schedule (e.g., once or twice daily).
Cmax The maximum concentration of the drug in the plasma.Rat, MouseSufficiently high to achieve therapeutic concentrations at the tumor site.
AUC The area under the plasma concentration-time curve, representing total drug exposure.Rat, MouseProportional to the dose and indicative of adequate overall exposure.
Brain Penetration The ability of the compound to cross the blood-brain barrier.Rat, MouseImportant for treating brain tumors or metastases.
Efficacy Studies

The anti-tumor activity of VU0360223 is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 4: Illustrative In Vivo Efficacy Data in a Xenograft Model

Efficacy ParameterDescriptionAnimal ModelKey ReadoutsFavorable Outcome
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in treated animals compared to a control group.Nude mice bearing human tumor xenografts (e.g., breast, ovarian, prostate cancer).Tumor volume, Tumor weight.Significant, dose-dependent TGI.
Tumor Regression A decrease in the size of established tumors.Nude mice with established tumors.Reduction in tumor volume over time.Partial or complete tumor regression.
Survival Analysis Measures the effect of treatment on the lifespan of the tumor-bearing animals.Tumor-bearing mice.Increased median and overall survival.Statistically significant improvement in survival.
Pharmacodynamic (PD) Markers Measures the molecular effects of the drug in the tumor tissue.Tumor-bearing mice.Inhibition of PARP activity (reduced PAR levels), increased DNA damage (γH2AX).Evidence of target engagement and downstream effects in the tumor.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and interpretation of experimental data.

In Vitro Assay Protocols
  • PARP1/2 Enzymatic Assay (HTRF): This assay typically uses purified recombinant human PARP-1 or PARP-2 enzyme, activated DNA, and NAD+. The formation of poly(ADP-ribose) is detected using a homogeneous time-resolved fluorescence (HTRF) readout. The IC50 values are determined by measuring the enzyme activity over a range of inhibitor concentrations.

  • Cellular PARP Inhibition Assay (ELISA): Cancer cells are seeded in microplates and treated with the PARP inhibitor. DNA damage is induced using an agent like hydrogen peroxide. The cells are then lysed, and the levels of poly(ADP-ribose) are quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific anti-PAR antibody.

  • Cell Viability Assay (e.g., CellTiter-Glo®): Cancer cell lines are treated with serial dilutions of the compound for a set period (e.g., 72 hours). Cell viability is assessed by measuring ATP levels, which correlate with the number of viable cells. The IC50 values are calculated from the dose-response curves.

In Vivo Study Protocols
  • Pharmacokinetic Study in Rats: The compound is administered to rats via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points. The concentration of the compound in the plasma is determined using liquid chromatography-mass spectrometry (LC-MS/MS). PK parameters are then calculated using specialized software.

  • Xenograft Efficacy Study in Mice: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The compound is administered orally at different dose levels for a specified duration. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Visualizing the Path Forward

Diagrams illustrating the experimental workflows and the compound's mechanism of action are essential for a clear understanding of the data.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Potency & Selectivity Pharmacokinetics Pharmacokinetics Cellular Assays->Pharmacokinetics Lead Optimization Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Selection

Figure 1. A streamlined workflow for the preclinical evaluation of VU0360223.

parp_pathway DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP PARylation PARylation PARP->PARylation DNA Repair Proteins DNA Repair Proteins PARylation->DNA Repair Proteins DNA Repair DNA Repair DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival VU0360223 VU0360223 VU0360223->PARP Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Leads to

Figure 2. The mechanism of action of VU0360223 in inhibiting the PARP signaling pathway.

Conclusion

The comprehensive evaluation of in vitro and in vivo data is a cornerstone of modern drug development. For VU0360223, the transition from potent enzymatic and cellular inhibition to demonstrable anti-tumor efficacy in preclinical models will be the key determinant of its clinical potential. This guide provides a foundational framework for interpreting the forthcoming data on this promising PARP inhibitor, highlighting the critical parameters and experimental designs that will shape its journey towards the clinic. As more specific data on VU0360223 becomes publicly available, this guide will serve as a valuable tool for its objective assessment.

A Comparative Guide to Glutamate Receptor Modulators: VU 0360223 vs. mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mGluR5 negative allosteric modulator, VU 0360223, with prominent mGluR4 positive allosteric modulators (PAMs), PHCCC and VU0155041. This document summarizes key performance data, details experimental methodologies, and visualizes relevant signaling pathways to inform research and development decisions in the field of glutamate (B1630785) receptor modulation.

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in a vast array of physiological processes. Its activity is mediated by a diverse family of ionotropic and metabotropic glutamate receptors (mGluRs). The modulation of these receptors presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. This guide focuses on two distinct approaches to modulating the glutamate system: negative allosteric modulation of mGluR5 with this compound and positive allosteric modulation of mGluR4 with PHCCC and VU0155041.

Performance Comparison of Glutamate Receptor Modulators

The following tables summarize the quantitative data for this compound, PHCCC, and VU0155041, highlighting their potency and selectivity.

Compound Target Modulation Potency (IC50/EC50) Selectivity
This compound mGluR5Negative Allosteric Modulator (NAM)IC50 = 61 nM[1]Exhibits little to no activity at mGlu1-4 and mGlu7-8 receptors.[1]
(-)-PHCCC mGluR4Positive Allosteric Modulator (PAM)EC50 ≈ 3.8 µM - 6 µM (in the presence of L-AP4)[2]Also a Group I mGluR antagonist (IC50 ~ 3 µM); inactive at mGluR2, -3, -5a, -6, -7b, and -8a.[3][4]
VU0155041 mGluR4Positive Allosteric Modulator (PAM) / Allosteric AgonistEC50 = 798 nM (human), 693 nM (rat)[5]Highly selective for mGluR4 over other mGluRs.

Signaling Pathways

The modulation of mGluR5 and mGluR4 triggers distinct intracellular signaling cascades. Understanding these pathways is critical for predicting the physiological and therapeutic effects of these compounds.

mGluR5 Signaling Pathway

Activation of the Gq-coupled mGluR5 receptor initiates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Negative allosteric modulators like this compound bind to a site distinct from the glutamate binding site and prevent this cascade from occurring.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates VU0360223 This compound (NAM) VU0360223->mGluR5 Inhibits Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates

mGluR5 Signaling Pathway
mGluR4 Signaling Pathway

mGluR4 is a Gi/o-coupled receptor. Its activation by glutamate, potentiated by PAMs like PHCCC and VU0155041, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA) and ion channels. This ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Activates mGluR4_PAM mGluR4 PAM (e.g., PHCCC, VU0155041) mGluR4_PAM->mGluR4 Potentiates Gi_o Gi/o mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle PKA->Vesicle Modulates Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release

mGluR4 Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of these glutamate receptor modulators.

Determination of IC50/EC50 Values

Objective: To determine the concentration of a modulator that elicits 50% of the maximal inhibitory (IC50) or potentiating (EC50) response.

General Protocol (Calcium Mobilization Assay for mGluR5 NAMs):

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated to allow for attachment.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the test compound (e.g., this compound).

  • Agonist Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a kinetic plate reader.

  • Data Analysis: The fluorescence data is normalized to the response of the agonist alone. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

General Protocol (GIRK Thallium Flux Assay for mGluR4 PAMs):

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels are used.

  • Cell Plating: Cells are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound and Agonist Addition: Varying concentrations of the PAM (e.g., PHCCC, VU0155041) are added, followed by the addition of a sub-maximal concentration (EC20) of glutamate and a thallium-containing buffer.

  • Fluorescence Measurement: The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.

  • Data Analysis: The EC50 value for potentiation is determined by plotting the increase in fluorescence against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50/EC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expressing) cell_plating Cell Plating (384-well plate) cell_culture->cell_plating dye_loading Dye Loading (Ca²⁺ or Tl⁺ sensitive) cell_plating->dye_loading compound_addition Compound Addition (Varying concentrations) dye_loading->compound_addition agonist_stimulation Agonist Stimulation (EC20 Glutamate) compound_addition->agonist_stimulation fluorescence_reading Kinetic Fluorescence Reading agonist_stimulation->fluorescence_reading data_normalization Data Normalization fluorescence_reading->data_normalization curve_fitting Sigmoidal Dose-Response Curve Fitting data_normalization->curve_fitting ic50_ec50_determination IC50/EC50 Determination curve_fitting->ic50_ec50_determination

IC50/EC50 Determination Workflow

Conclusion

This compound, PHCCC, and VU0155041 represent distinct strategies for modulating glutamate receptor activity, each with its own unique pharmacological profile. This compound is a potent and selective mGluR5 NAM, offering a targeted approach to inhibiting Gq-mediated signaling. In contrast, PHCCC and VU0155041 act as mGluR4 PAMs, enhancing the endogenous activity of glutamate at Gi/o-coupled receptors. While PHCCC demonstrates activity at mGluR1, VU0155041 offers improved selectivity for mGluR4. The choice of modulator will depend on the specific research question or therapeutic goal, with the data and methodologies presented in this guide serving as a valuable resource for informed decision-making.

References

Safety Operating Guide

Navigating the Disposal of VU 0360223: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling VU 0360223, a selective mGluR5 negative allosteric modulator, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1] While specific institutional and local regulations must always be consulted, the following guide provides essential, step-by-step procedures for the safe disposal of this research compound.

Chemical and Physical Properties

A summary of the known properties of this compound is crucial for understanding its handling and disposal requirements.

PropertyValue
Chemical Name3-Fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile
Molecular FormulaC₁₅H₉FN₂S
Molecular Weight268.31 g/mol
Purity>99%
SolubilityPrepare and use solutions on the same day if possible.
StorageStore solutions at -20°C for up to one month if required.
Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like any chemical waste, should be approached with a clear and systematic process to minimize risks.

1. Waste Identification and Classification:

  • A laboratory chemical is considered waste when it is no longer intended for use.[2]

  • Based on its nature as a synthetic organic compound, this compound waste should be classified as hazardous chemical waste.

2. Segregation:

  • It is critical to segregate different types of waste to prevent dangerous reactions.[3]

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases.

  • Keep solid and liquid waste containing this compound separate from other waste streams like biological or radioactive waste.[3]

3. Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with the chemical.[2][3] The original container, if in good condition, can be used for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "3-Fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile".[2] Do not use abbreviations.[2]

  • The label should also include the date when the waste was first added to the container and any known hazard information.[3]

4. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed except when adding waste.[2][3]

  • Store the waste container in a designated, well-ventilated secondary containment area to prevent spills and unauthorized access.[3]

5. Disposal of Contaminated Materials:

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing, the container can often be disposed of as regular trash, but labels should be defaced.[3][4]

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be decontaminated or disposed of as hazardous waste.[2] Package contaminated sharps in a puncture-resistant container labeled as "Hazardous Waste" with the name of the contaminating chemical.[2]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Follow all institutional procedures for waste collection and documentation.

Important Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, and eye or face protection when handling this compound and its waste.

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • In case of a spill, absorb the material with an inert substance and place it in an appropriate waste disposal container.[5] Ventilate the area and clean the spill site thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Containment cluster_2 Collection & Storage cluster_3 Final Disposal start Start: this compound requires disposal identify Identify as Hazardous Chemical Waste start->identify segregate Segregate from incompatible materials identify->segregate container Select compatible, leak-proof container segregate->container label_container Label with 'Hazardous Waste' and full chemical name container->label_container collect Collect waste (solid/liquid) in labeled container label_container->collect store Store in designated, ventilated secondary containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling VU 0360223

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling VU 0360223. The following procedural guidance is based on available safety data and standard laboratory best practices.

Chemical Identifier:

  • Product Name: this compound

  • Synonym: 3-fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile, CAY10651

  • CAS Number: 1274859-33-4

Hazard Assessment and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with all research chemicals, it is crucial to handle this compound with care, as its toxicological properties may not be fully investigated. The following PPE is mandatory to ensure a safe laboratory environment.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Standard laboratory nitrile or latex gloves. Inspect gloves for integrity before use.
Body Protection A standard laboratory coat.
Respiratory Not required under normal handling conditions with adequate ventilation. If creating aerosols or working with fine powders, a dust mask or respirator may be appropriate.

Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated laboratory.

  • A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items.

  • Weighing and Transfer:

    • If working with the solid form, handle it in a manner that minimizes dust generation.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If preparing a solution, add the solid to the solvent slowly.

  • General Use: Avoid direct contact with skin and eyes. Do not ingest or inhale.

  • After Handling: Wash hands thoroughly with soap and water after handling is complete.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

Emergency Procedures

SituationFirst Aid Measures
Eye Contact Rinse opened eye for several minutes under running water.[1]
Skin Contact Generally, the product does not irritate the skin.[1] Wash the affected area with soap and water.
Inhalation Supply fresh air; consult a doctor in case of complaints.[1]
Ingestion If symptoms persist, consult a doctor.[1]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is a non-hazardous substance, it may be permissible to dispose of it with regular chemical waste. However, it is best practice to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Disposal Workflow:

G cluster_handling Handling & Use cluster_disposal Disposal Path A Unused this compound D Collect in a Labeled Waste Container A->D B Contaminated Materials (Gloves, Wipes, etc.) B->D C Empty Container C->D E Consult Institutional EHS Guidelines D->E Segregate Waste F Dispose via Approved Chemical Waste Vendor E->F Follow Protocol

Caption: Workflow for the safe disposal of this compound and associated materials.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.

G A Review Safety Data Sheet (SDS) B Assemble and Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Transfer This compound C->D E Perform Experimental Procedure D->E F Clean Workspace and Decontaminate as Needed E->F H Store or Dispose of This compound Properly E->H G Doff PPE and Wash Hands F->G

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.